Lanraplenib
Description
This compound is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration, this compound binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
See also: this compound Succinate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGZBVOUQVIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800046-95-0 | |
| Record name | Lanraplenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanraplenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANRAPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lanraplenib: A Spleen Tyrosine Kinase (SYK) Inhibitor
This technical guide provides a comprehensive overview of lanraplenib (GS-9876), a second-generation, orally bioavailable, and selective inhibitor of Spleen Tyrosine Kinase (SYK). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, preclinical data, and clinical development of SYK inhibitors for autoimmune and inflammatory diseases.
Introduction to Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a 72 kDa non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction for a variety of immune cells.[1][2][3] It is critically involved in mediating signaling from immunoreceptors, including the B-cell receptor (BCR) in B-cells, Fc receptors (FcR) on mast cells, macrophages, and neutrophils, and C-type lectin receptors.[1][2][4][5] SYK is highly expressed in hematopoietic cells but is found at very low levels in mature T-cells, which may limit the potential for broad immunosuppression with selective SYK inhibition.[5] Upon receptor activation, SYK triggers downstream signaling cascades that lead to cellular proliferation, differentiation, and the production of inflammatory cytokines, making it a key therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2]
This compound (GS-9876) was developed as a potent, highly selective, second-generation SYK inhibitor.[5] It was designed to improve upon first-generation inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by avoiding drug-drug interactions with proton pump inhibitors (PPIs), a limitation that hindered the development of its predecessor for inflammatory diseases.[5][6]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the active site of the SYK kinase domain.[7] This binding prevents the phosphorylation and subsequent activation of SYK, thereby blocking multiple downstream signaling pathways.[2]
The SYK Signaling Pathway
The canonical SYK signaling pathway is initiated by the ligation of an immunoreceptor. This event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of the receptor complex by Src-family kinases.[5] SYK is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to its activation.[3][5]
Once activated, SYK autophosphorylates and phosphorylates a range of downstream effector proteins, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[5] This initiates signaling through several key pathways, such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[5] The culmination of this signaling cascade is the activation of transcription factors like NF-κB and NFAT, leading to the expression of genes involved in inflammation, cell survival, and proliferation.[1][4]
Quantitative Data on this compound Activity
This compound has demonstrated potent inhibitory activity in a range of biochemical and cell-based assays.
Biochemical and Cellular Potency
The potency of this compound has been quantified through various in vitro experiments, demonstrating its ability to inhibit SYK directly and to block downstream cellular functions.
| Assay Type | Target/Cell Type | Parameter | Value (nM) | Reference |
| Biochemical Assay | Recombinant SYK | IC50 | 9.5 | [8][9] |
| Cellular Assays | Human B-Cells (Ramos) | EC50 (pBLNK, pAKT, etc.) | 24 - 51 | [5][8][9] |
| Human B-Cells | EC50 (CD69 Expression) | 112 ± 10 | [5][8][9] | |
| Human B-Cells | EC50 (CD86 Expression) | 164 ± 15 | [5][8][9] | |
| Human B-Cells | EC50 (Proliferation) | 108 ± 55 | [5][8][9] | |
| Human Macrophages | EC50 (TNFα Release) | 121 ± 77 | [5][8][9] | |
| Human Macrophages | EC50 (IL-1β Release) | 9 ± 17 | [5][8][9] | |
| Human T-Cells | EC50 (Proliferation) | 1291 ± 398 | [8] |
Table 1: Biochemical and Cellular Potency of this compound.
Kinase Selectivity
This compound is a highly selective inhibitor for SYK. When tested against other kinases, it shows significantly lower potency, indicating a favorable selectivity profile.
| Kinase | Parameter | Value (nM) | Selectivity (Fold vs SYK) | Reference |
| SYK | IC50 | 13.5 (Biochemical) | 1x | [5] |
| JAK2 | IC50 | 120 (Biochemical) | ~9x | [5] |
| SYK | EC50 (pBLNK, Cellular) | - | 1x | [5] |
| JAK2 | EC50 (pSTAT5, Cellular) | - | 48x | [5] |
Table 2: Selectivity Profile of this compound.
Pharmacokinetic Properties
Preclinical and clinical studies have defined the pharmacokinetic profile of this compound, highlighting its suitability for once-daily oral administration.
| Species | Bioavailability (Oral) | Half-life (t½) | Key Finding | Reference |
| Preclinical (Rat, Dog) | 60 - 100% | Moderate | Well-absorbed with good oral exposure. | [5] |
| Human | Not specified | 21.3 - 24.6 hours | Supports once-daily dosing regimen. | [5] |
| Human | Not applicable | Not applicable | No drug-drug interaction with proton pump inhibitors (omeprazole). | [5] |
Table 3: Pharmacokinetic Parameters of this compound.
Summary of Preclinical and Clinical Efficacy
This compound has been evaluated in animal models of autoimmune disease and in several Phase II clinical trials.
-
Preclinical Efficacy : In a rat model of collagen-induced arthritis (CIA), this compound demonstrated a dose-dependent improvement in clinical scores and histopathology.[8] In the NZB/W murine model of lupus nephritis, this compound treatment improved survival, prevented proteinuria, reduced kidney inflammation, and blocked disease-driven B-cell maturation.[10]
-
Clinical Efficacy : this compound has been studied in patients with various autoimmune diseases, including lupus membranous nephropathy (LMN), cutaneous lupus erythematosus (CLE), and Sjögren's syndrome.[11][12][13] The results have been mixed. In a small study of LMN, the this compound group had a high dropout rate and showed no reduction in urine protein.[14][15] Similarly, a Phase II study in CLE did not meet its primary endpoint for change in disease severity score at week 12.[13] A study in Sjögren's syndrome also failed to show a significant difference from placebo for the primary endpoint.[12][16] While generally well-tolerated, these studies have not yet demonstrated clear clinical efficacy in these indications.[12][13][17]
| Indication | Phase | Key Efficacy Endpoint | Result | Reference |
| Lupus Membranous Nephropathy | II | % change in 24-hour urine protein at Week 16 | No reduction seen (-2.8%); high dropout rate. | [11][14][15] |
| Cutaneous Lupus Erythematosus | II | Change in CLASI-A score at Week 12 | Primary endpoint not met. | [13] |
| Sjögren's Syndrome | II | Proportion of patients with protocol-defined improvement at Week 12 | 42.3% vs 26.7% for placebo (P=0.16); not statistically significant. | [12][16] |
| Acute Myeloid Leukemia (AML) | Ib/II | Safety, pharmacokinetics, anti-leukemic activity (in combo with gilteritinib) | Ongoing | [18][19] |
Table 4: Summary of this compound Clinical Trial Data.
Key Experimental Protocols
The characterization of this compound involved several key biochemical and cellular assays. Detailed methodologies are provided below.
SYK Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of SYK by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation : Prepare SYK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[20][21] Dilute recombinant SYK enzyme, polypeptide substrate (e.g., poly[Glu, Tyr]), and ATP to desired concentrations in the kinase buffer. Prepare serial dilutions of this compound in buffer with a constant percentage of DMSO.
-
Kinase Reaction : In a 384-well plate, add 2 µL of SYK enzyme, 2 µL of this compound or vehicle (DMSO control), and incubate for 15 minutes at room temperature.[21]
-
Initiation : Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation : Incubate the reaction for 60 minutes at 30°C.[22]
-
ATP Depletion : Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by SYK into ATP. Incubate for 30-60 minutes at room temperature.[20][21]
-
Luminescence Reading : Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to SYK activity.
-
Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rmdopen.bmj.com [rmdopen.bmj.com]
- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]
- 19. Kronos Bio Announces First Patient Dosed in Phase 1b/2 Clinical Trial of this compound in Combination with Gilteritinib in Acute Myeloid Leukemia | KRON Stock News [stocktitan.net]
- 20. promega.com [promega.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Lanraplenib: A Second-Generation SYK Inhibitor for Immune-Mediated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lanraplenib (GS-9876) is a potent and selective, orally bioavailable second-generation spleen tyrosine kinase (SYK) inhibitor that has been investigated for the treatment of a range of autoimmune diseases and hematological malignancies.[1][2] Developed to improve upon the pharmacokinetic and pharmacologic properties of its predecessor, entospletinib, this compound offers the convenience of once-daily dosing and lacks interactions with proton pump inhibitors.[3][4] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1][4] By inhibiting SYK, this compound modulates downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators, making it a promising therapeutic target for immune-mediated disorders.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the SYK enzyme.[5] The binding of this compound to the ATP pocket of the SYK kinase domain prevents the phosphorylation and activation of SYK.[5] This, in turn, blocks the initiation and propagation of downstream signaling events following the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][6][7] The inhibition of these pathways leads to a reduction in B-cell activation, maturation, and immunoglobulin production, as well as decreased release of pro-inflammatory cytokines from other immune cells.[8][9]
Preclinical and Clinical Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Type | Parameter | Value | Reference(s) |
| Biochemical Assay | Recombinant Human SYK | IC50 | 9.5 nM | [10][11] |
| Cellular Assay | αIgM-stimulated BLNK phosphorylation (Ramos B cells) | EC50 | 24–51 nM | [3] |
| Cellular Assay | αFcεR1-induced CD63 expression (human basophils) | EC50 | Not specified | [3] |
| Cellular Assay | Anti-IgM mediated CD69 expression (human B-cells) | EC50 | 112 ± 10 nM | [11] |
| Cellular Assay | Anti-IgM mediated CD86 expression (human B-cells) | EC50 | 164 ± 15 nM | [11] |
| Cellular Assay | Anti-IgM/anti-CD40 co-stimulated B-cell proliferation | EC50 | 108 ± 55 nM | [11] |
| Cellular Assay | IC-stimulated TNFα release (human macrophages) | EC50 | 121 ± 77 nM | [11] |
| Cellular Assay | IC-stimulated IL-1β release (human macrophages) | EC50 | 9 ± 17 nM | [11] |
| Cellular Assay | Anti-CD3/anti-CD28 stimulated T-cell proliferation | EC50 | 1291 ± 398 nM | [10] |
| Kinase Selectivity | JAK2 (biochemical assay) | IC50 | 120 nM | [3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dosing | T1/2 | Oral Bioavailability (F%) | Reference(s) |
| Rat | Not specified | Not specified | 60-100% | [8] |
| Dog | Not specified | Not specified | 60-100% | [8] |
| Monkey | Not specified | Not specified | 60-100% | [8] |
| Human | Single doses (2–50 mg) | 21.3–24.6 h | Not specified | [3][8] |
Table 3: Summary of this compound Phase 2 Clinical Trial Results
| Indication | Trial Identifier | Key Efficacy Endpoint | Results | Reference(s) |
| Cutaneous Lupus Erythematosus (CLE) | NCT03134222 | Change from baseline in CLASI-A score at Week 12 | Primary endpoint not met. LS mean change: -4.5 (this compound) vs. -5.5 (placebo). | [12][13][14] |
| Lupus Membranous Nephropathy (LMN) | NCT03285711 | Percent change in 24-hour urine protein from baseline to Week 16 | Limited conclusions due to high dropout rate. Median change: -2.8% (this compound, n=1) vs. -50.7% (filgotinib, n=4). | [7][15][16][17] |
| Sjögren's Syndrome | NCT03100942 | Proportion of patients meeting improvement criteria at Week 12 | Primary endpoint not met. 34.7% (this compound) vs. 26.7% (placebo). | [4][5][18][19][20] |
Table 4: this compound Acute Myeloid Leukemia (AML) Clinical Trial
| Indication | Trial Identifier | Status | Reason for Discontinuation | Reference(s) |
| Relapsed/Refractory FLT3-mutated AML (in combination with gilteritinib) | NCT05028751 | Terminated | Sponsor decision due to poor patient response. | [6][21][22] |
Key Signaling and Experimental Workflows
The following diagrams illustrate the core signaling pathways targeted by this compound and representative experimental workflows.
B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.
Fc Receptor Signaling Pathway and its Inhibition by this compound.
Representative Preclinical Development Workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used in the characterization of this compound.
SYK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the SYK enzyme.[1][3][23]
-
Reagents and Materials:
-
Recombinant human SYK enzyme
-
Biotinylated peptide substrate (e.g., a poly-GT peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Stop solution (e.g., 100 mM EDTA in detection buffer)
-
This compound or other test compounds serially diluted in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare a solution of SYK enzyme in kinase reaction buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in kinase reaction buffer.
-
Dispense a small volume (e.g., 2 µL) of serially diluted this compound or DMSO (vehicle control) into the wells of the microplate.
-
Add the SYK enzyme solution (e.g., 4 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 4 µL) to each well.
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the HTRF detection reagents.
-
Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm and 665 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000 for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
B-Cell Activation Assay by Flow Cytometry
This protocol outlines a method to assess the effect of this compound on the activation of primary human B-cells.[24][25][26][27][28]
-
Reagents and Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
B-cell stimulus (e.g., anti-IgM F(ab')₂ fragments)
-
This compound or other test compounds serially diluted in DMSO
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
96-well U-bottom cell culture plates
-
Flow cytometer
-
-
Procedure:
-
Plate the PBMCs or purified B-cells in the 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with the viability dye according to the manufacturer's instructions.
-
Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell lymphocyte population based on forward and side scatter, and then on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive and CD86-positive cells within the B-cell population for each condition.
-
Normalize the data to the stimulated vehicle control.
-
Plot the percentage of inhibition of activation marker expression against the logarithm of the this compound concentration to determine the EC50 value.
-
Multiplex Cytokine Release Assay (Luminex)
This protocol provides a general method for measuring the effect of this compound on the release of multiple cytokines from immune cells.[29][30][31]
-
Reagents and Materials:
-
Isolated human PBMCs or other relevant immune cells
-
Cell culture medium
-
Stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or immune complexes)
-
This compound or other test compounds serially diluted in DMSO
-
Luminex multiplex cytokine assay kit (containing cytokine-specific capture antibody-coated beads, biotinylated detection antibodies, and streptavidin-phycoerythrin)
-
Wash buffer
-
Assay buffer
-
96-well cell culture plates and filter-bottom assay plates
-
Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)
-
-
Procedure:
-
Plate the immune cells in a 96-well culture plate and pre-treat with serially diluted this compound or DMSO for 1-2 hours.
-
Add the stimulus to the appropriate wells.
-
Incubate the plate for the desired time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Prepare the multiplex bead solution according to the kit manufacturer's instructions.
-
Add the bead solution to the wells of a filter-bottom assay plate.
-
Wash the beads with wash buffer using a vacuum manifold.
-
Add the collected cell culture supernatants and cytokine standards to the wells and incubate with shaking for 1-2 hours at room temperature.
-
Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking for 1 hour.
-
Wash the beads and add streptavidin-phycoerythrin. Incubate with shaking for 30 minutes.
-
Wash the beads, resuspend them in assay buffer, and read the plate on a Luminex instrument.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the known concentrations of the standards.
-
Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control.
-
Calculate the EC50 value for the inhibition of each cytokine.
-
Conclusion
This compound is a second-generation SYK inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties for once-daily oral administration.[3][8] Preclinical studies have demonstrated its potent inhibitory activity on SYK and downstream signaling pathways in various immune cells, leading to the suppression of immune responses in vitro and in animal models of autoimmune disease.[3][8][9] However, the clinical development of this compound in autoimmune diseases has been challenging, with several Phase 2 trials failing to meet their primary efficacy endpoints.[5][12][15] Furthermore, its development for acute myeloid leukemia was discontinued due to a lack of clinical response.[6] Despite these setbacks, the data generated from the extensive preclinical and clinical evaluation of this compound provide valuable insights into the therapeutic potential and challenges of targeting the SYK pathway in immune-mediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and clinical history of this compound and the broader field of SYK inhibition.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. rmdopen.bmj.com [rmdopen.bmj.com]
- 8. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Study to Assess Safety and Efficacy of Filgotinib, this compound and Tirabrutinib in Adults With Active Sjogren's Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 18. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Development of a HTRF kinase assay for determination of Syk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.pasteur.fr [research.pasteur.fr]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 25. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 26. youtube.com [youtube.com]
- 27. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 28. protocols.io [protocols.io]
- 29. bmgrp.eu [bmgrp.eu]
- 30. precisionformedicine.com [precisionformedicine.com]
- 31. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Lanraplenib pharmacokinetic profile in humans.
An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans
Introduction
This compound (GS-9876) is an orally administered, selective, and potent second-generation inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B-cells, macrophages, and monocytes.[1][3] By targeting SYK, this compound modulates downstream signaling pathways involved in inflammation and autoimmunity, making it a candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors (PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic profile of this compound, its mechanism of action, and associated experimental protocols.
Mechanism of Action: SYK Inhibition
SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as the B cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated. This activation initiates a cascade of downstream signaling events, leading to the phosphorylation of key targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[1] This cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B cell survival, activation, and migration.[1][4] this compound is an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and thereby interrupting these inflammatory signaling cascades.[1][4]
Human Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in healthy human volunteers to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound identified from clinical studies in humans.
| Parameter | Value | Study Population / Conditions | Source |
| Dosing Regimen | Single Doses: 2–50 mg Multiple Doses: 15–50 mg | Healthy Volunteers | [1] |
| Half-Life (t½) | 21.3–24.6 hours (median, steady-state) | Healthy Volunteers (following single doses of 2-50 mg) | [1] |
| Time to Steady State | Not explicitly stated, but t½ supports once-daily dosing. | Healthy Volunteers | [1] |
| Area Under the Curve (AUC) | 6.19 µM·hr | Healthy Volunteers (single 45 mg dose) | [1] |
| AUC with PPI | 6.46 µM·hr | Healthy Volunteers (single 45 mg dose with omeprazole 20 mg pretreatment) | [1] |
| Absorption | Orally bioavailable. | Healthy Volunteers | [1] |
| Volume of Distribution (Vd) | Not Available | - | [5] |
| Protein Binding | Not Available | - | [5] |
| Metabolism | Not Available | - | [5] |
| Route of Elimination | Not Available | - | [5] |
| Clearance | Not Available | - | [5] |
Experimental Protocols
Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study
The initial evaluation of this compound's safety and pharmacokinetics was performed in a Phase 1 study involving healthy human volunteers.
Methodology:
-
Study Design: A randomized, placebo-controlled, dose-escalation study.
-
Population: Healthy adult volunteers.
-
Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of this compound (ranging from 2 mg to 50 mg) or a placebo.[1]
-
Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of this compound (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess accumulation and steady-state pharmacokinetics.[1]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to measure plasma concentrations of this compound.
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated from the plasma concentration-time data. Safety and tolerability were monitored throughout the study.
Proton Pump Inhibitor (PPI) Interaction Study
A key objective in the development of this compound was to avoid the pH-dependent absorption issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm the absence of a drug-drug interaction with PPIs.
Methodology:
-
Study Design: A crossover or parallel-group study in healthy volunteers.
-
Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg this compound.[1]
-
Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole) to increase gastric pH, followed by a single oral dose of 45 mg this compound.[1]
-
Pharmacokinetic Assessment: Blood samples were collected over a defined period after this compound administration in both arms.
-
Bioequivalence Analysis: The area under the curve (AUC) of this compound was compared between the two treatment arms. The results showed no significant reduction in oral exposure (AUC = 6.19 µM·hr without omeprazole vs. 6.46 µM·hr with omeprazole), demonstrating the absence of a pH effect on absorption.[1]
Safety and Tolerability in Humans
Across early phase studies in healthy volunteers, this compound was reported to be well-tolerated. No serious adverse events or clinically significant laboratory abnormalities were noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study involving patients with Sjögren's syndrome, most treatment-emergent adverse events were mild to moderate (Grade 1 or 2).[6][7]
Conclusion
This compound is a selective SYK inhibitor with a pharmacokinetic profile that supports a once-daily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1] Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism, distribution, and excretion are not yet fully published, the available information indicates a favorable profile for development in autoimmune and inflammatory diseases. The drug has demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanraplenib's Selectivity for Spleen Tyrosine Kinase (SYK): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Lanraplenib (GS-9876) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2][3] Its involvement in the activation, proliferation, and survival of immune cells has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound for SYK over other kinases, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Biochemical and Cellular Selectivity of this compound
This compound demonstrates impressive selectivity for SYK in both biochemical and cellular assays. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Kinase Inhibition Profile
The inhibitory activity of this compound against SYK and other kinases has been quantified through various assays. The half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay highlights its potent effect on SYK.[4] Further studies have established its selectivity against other related and unrelated kinases.
| Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. SYK | Reference |
| SYK | Biochemical (Cell-free) | 9.5 | - | [4] |
| JAK2 | Biochemical | 120 | 9-fold | [4] |
In a broad kinase panel analysis using a competitive binding assay, this compound was tested against 395 non-mutant kinases. The results indicated that at a concentration that inhibits SYK, there was less than 10% binding to the vast majority of other kinases. Of the few kinases that showed some interaction, only eight had a dissociation constant (Kd) within a 10-fold range of that for SYK.[4]
Cellular Potency and Selectivity
The potency of this compound has been further characterized in various cell-based assays, which provide a more physiologically relevant context. The half-maximal effective concentration (EC50) has been determined for several key cellular functions mediated by SYK signaling.
| Cellular Process | Cell Type | Stimulant | EC50 (nM) | Reference |
| Downstream B-Cell Signaling (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ) | Human B-Cells | anti-IgM | 24–51 | [5] |
| B-Cell Activation (CD69 & CD86 Expression) | Human B-Cells | anti-IgM | 112–164 | [4] |
| B-Cell Proliferation | Human B-Cells | anti-IgM / anti-CD40 | 108 | [4] |
| B-Cell Maturation (CD27 Expression) | Human B-Cells | IL-2, IL-10, CD40L, anti-IgD | 245 | [5] |
| IgM Secretion | Human B-Cells | IL-2, IL-10, CD40L, anti-IgD | 216 | [5] |
| Cytokine Release (TNFα) | Human Macrophages | Immune Complex | 121 | [1] |
| Cytokine Release (IL-1β) | Human Macrophages | Immune Complex | 9 | [1] |
| T-Cell Proliferation | Human T-Cells | anti-CD3 / anti-CD28 | 1291 | [4] |
Notably, this compound exhibits a more than 10-fold selectivity for the inhibition of B-cell proliferation over T-cell proliferation.[4] Furthermore, in cellular assays, this compound demonstrated a 48-fold greater selectivity for SYK-mediated signaling (measured by the inhibition of BLNK phosphorylation) compared to JAK2-mediated signaling (measured by the inhibition of STAT5 phosphorylation).[4]
Experimental Methodologies
The following sections detail the general protocols for the key experiments used to determine the selectivity and potency of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The in vitro inhibitory activity of this compound against SYK and other kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the purified kinase enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human SYK kinase domain is used. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in a suitable assay buffer.
-
Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase, substrate, and this compound at various concentrations are combined in the wells of a microtiter plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) techniques with labeled antibodies that specifically recognize the phosphorylated substrate. The LanthaScreen™ Eu Kinase Binding Assay is one such platform.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assays for Potency and Selectivity
Cell-based assays are crucial for understanding the functional consequences of SYK inhibition in a more complex biological system.
These assays assess the ability of this compound to inhibit the activation and proliferation of B-cells following stimulation of the B-cell receptor (BCR). The Ramos cell line, a human Burkitt's lymphoma B-cell line, is often utilized for these studies.[4][6]
General Protocol for B-Cell Proliferation:
-
Cell Culture: Ramos B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: B-cell proliferation is induced by stimulating the BCR with F(ab')₂ fragments of an anti-human IgM antibody, often in combination with a co-stimulatory signal like an anti-CD40 antibody.[7][8]
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for proliferation.
-
Assessment of Proliferation: Cell proliferation is measured using one of the following methods:
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of CFSE is halved, which can be quantified by flow cytometry.
-
BrdU Incorporation: Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells incorporate BrdU into their DNA, which can be detected using an anti-BrdU antibody and flow cytometry.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each this compound concentration, and the EC50 value is determined using a dose-response curve.
The inhibition of SYK activity can be directly assessed by measuring the phosphorylation of its downstream substrates, such as BLNK (B-cell linker protein).
General Protocol for Phospho-BLNK Assay:
-
Cell Culture and Treatment: Ramos B-cells are treated with this compound as described above.
-
Stimulation: The cells are stimulated with anti-human IgM F(ab')₂ fragments for a short period (e.g., 5-15 minutes) to induce SYK-mediated signaling.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection of Phosphorylated BLNK: The level of phosphorylated BLNK is quantified using methods such as:
-
Western Blotting: Using an antibody specific for phosphorylated BLNK.
-
ELISA-based assays (e.g., Meso Scale Discovery - MSD): A high-throughput method to quantify protein phosphorylation.
-
-
Data Analysis: The EC50 for the inhibition of BLNK phosphorylation is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SYK signaling and the experimental procedures used to study this compound can aid in understanding its mechanism of action.
Caption: SYK Signaling Pathway Downstream of BCR/FcR.
Caption: General Workflow for Determining Cellular Potency (EC50).
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Lanraplenib's Interruption of B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of lanraplenib's role in the B-cell receptor (BCR) signaling pathway. This compound is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a critical enzyme in the signal transduction cascade that governs B-cell activation, proliferation, and differentiation.[1][2] By targeting SYK, this compound effectively attenuates the downstream signaling events that are crucial for B-cell function, making it a molecule of significant interest for the treatment of autoimmune diseases and B-cell malignancies.
Core Mechanism of Action: SYK Inhibition
The B-cell receptor is a transmembrane protein complex on the surface of B-cells that, upon binding to its cognate antigen, initiates a signaling cascade. This process is fundamental for the adaptive immune response. A key early event in this cascade is the activation of SYK. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of SYK. In a cell-free assay, this compound demonstrated potent inhibition of SYK with a half-maximal inhibitory concentration (IC50) of 9.5 nM.[1][2][3][4] This inhibition prevents the subsequent phosphorylation and activation of downstream signaling molecules, thereby disrupting the entire BCR signaling pathway.
Quantitative Analysis of this compound's In Vitro Activity
The inhibitory effects of this compound on various B-cell functions have been quantified in a range of in vitro assays. The data presented below summarize the half-maximal effective concentrations (EC50) of this compound for different endpoints, providing a clear picture of its potency in a cellular context.
Table 1: this compound's Effect on Downstream BCR Signaling and B-Cell Activation
| Parameter | Cell Type | Stimulus | EC50 (nM) | Reference(s) |
| Inhibition of AKT, BLNK, BTK, ERK, MEK, and PKCδ phosphorylation | Human B-cells | anti-IgM | 24–51 | [1][2][3] |
| Inhibition of CD69 expression | Human B-cells (Healthy Donors) | anti-IgM | 112 ± 10 | [1][2][3] |
| Inhibition of CD69 expression | Human B-cells (Healthy Donors) | F(ab')2 anti-IgM | 298 | [5][6] |
| Inhibition of CD69 expression | Human B-cells (SLE Patients) | F(ab')2 anti-IgM | 340 | [5][6] |
| Inhibition of CD86 expression | Human B-cells | anti-IgM | 164 ± 15 | [1][2][3] |
Table 2: this compound's Effect on B-Cell Survival, Proliferation, and Maturation
| Parameter | Cell Type | Stimulus | EC50 (nM) | Reference(s) |
| Inhibition of B-cell survival | Human B-cells | BAFF | 130 | [5] |
| Inhibition of B-cell proliferation | Human B-cells | anti-IgM / anti-CD40 | 108 ± 55 | [1][2][3] |
| Inhibition of B-cell maturation (CD27 expression) | Naïve Human B-cells | IL-2, IL-10, CD40L, anti-IgD | 245 | [5] |
| Inhibition of IgM production | Naïve Human B-cells | IL-2, IL-10, CD40L, anti-IgD | 216 | [5] |
B-Cell Receptor Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the simplified B-cell receptor signaling cascade and highlights the central role of SYK, the direct target of this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
Human B-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
A critical first step for many in vitro B-cell assays is the isolation of a pure B-cell population from peripheral blood.
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer.
-
-
B-Cell Enrichment:
-
Use a commercial B-cell isolation kit (e.g., EasySep™ Human B Cell Negative Isolation Kit) following the manufacturer's instructions.
-
Briefly, the PBMCs are incubated with an antibody cocktail that targets non-B cells.
-
Magnetic particles are added that bind to the antibody-labeled cells.
-
The tube is placed in a magnet, and the unlabeled, enriched B-cells are decanted into a new tube.
-
-
Purity Assessment:
-
Stain a small aliquot of the isolated cells with a fluorescently labeled anti-CD19 antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of CD19+ cells, which represents the purity of the B-cell population.
-
In Vitro B-Cell Activation Assay (CD69/CD86 Expression)
This assay measures the ability of this compound to inhibit the upregulation of activation markers on the surface of B-cells following BCR stimulation.
Methodology:
-
Cell Plating:
-
Plate isolated human B-cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
-
B-Cell Stimulation:
-
Add a stimulating agent, such as F(ab')2 anti-human IgM, to the wells to a final concentration of 10-20 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies, such as anti-CD19, anti-CD69, and anti-CD86, for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD19+ B-cell population and quantify the expression of CD69 and CD86.
-
Plot the inhibition of marker expression against the concentration of this compound to determine the EC50 value.
-
B-Cell Proliferation Assay
This assay assesses the impact of this compound on the proliferative capacity of B-cells following stimulation.
Methodology:
-
CFSE Labeling:
-
Resuspend isolated B-cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
-
Cell Plating and Treatment:
-
Plate the CFSE-labeled B-cells in a 96-well flat-bottom plate at 1-2 x 10^5 cells per well.
-
Add serial dilutions of this compound and pre-incubate for 1-2 hours.
-
-
Stimulation:
-
Add stimulating agents, such as anti-IgM and anti-CD40, to the wells.
-
Culture the cells for 4-5 days at 37°C, 5% CO2.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live cell population and measure the CFSE fluorescence.
-
Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
Calculate the percentage of proliferated cells in each condition and plot against this compound concentration to determine the EC50.
-
Conclusion
This compound is a highly potent and selective inhibitor of SYK that effectively disrupts B-cell receptor signaling. Its ability to inhibit B-cell activation, proliferation, and maturation in the nanomolar range underscores its potential as a therapeutic agent for a variety of B-cell-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other SYK inhibitors in a research and drug development setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound succinate | CymitQuimica [cymitquimica.com]
- 5. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lanraplenib's Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Lanraplenib (GS-9876), a highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). This compound is under investigation for the treatment of various autoimmune and inflammatory diseases.[1][2] This document outlines its mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the key signaling cascades involved.
Mechanism of Action
This compound is a potent inhibitor of SYK, a non-receptor cytoplasmic tyrosine kinase crucial for mediating immunoreceptor signaling in various immune cells, including B-cells, mast cells, monocytes, and macrophages.[1] SYK plays a pivotal role in the signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR).[1] By inhibiting SYK, this compound effectively disrupts these signaling pathways, leading to the modulation of immune cell activation, proliferation, and inflammatory responses.[1][3][4]
Upon ligand binding to immunoreceptors, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of these receptors. This phosphorylation event creates docking sites for SYK's tandem SH2 domains, leading to its recruitment and subsequent activation.[1] Activated SYK then autophosphorylates and phosphorylates a range of downstream target proteins, thereby propagating the signaling cascade.[1]
Downstream Signaling Pathways
This compound's inhibition of SYK has profound effects on multiple downstream signaling pathways critical for immune cell function.
B-Cell Receptor (BCR) Signaling
In B-cells, SYK is essential for coupling the BCR to downstream signaling pathways that govern B-cell survival, migration, activation, and maturation.[1][3][4] this compound's inhibition of SYK in the BCR signaling cascade leads to the abrogation of several key cellular events.
The binding of an antigen to the BCR initiates the phosphorylation of ITAMs in the cytoplasmic tails of CD79A and CD79B by SRC family kinases. This recruits and activates SYK, which then phosphorylates downstream adaptor proteins such as B-cell linker (BLNK) protein.[1] Phosphorylated BLNK serves as a scaffold to recruit other signaling molecules, including Bruton's tyrosine kinase (BTK) and phospholipase-C gamma 2 (PLCγ2).[1] The activation of these molecules triggers further downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to changes in gene expression that promote B-cell activation and proliferation.[1]
This compound disrupts this cascade at the level of SYK, preventing the phosphorylation of its downstream targets and the subsequent activation of these critical signaling pathways.[1][2][5]
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Fc Receptor (FcR) Signaling
SYK is also a critical component of the signaling pathways initiated by Fc receptors on various immune cells, including macrophages, monocytes, mast cells, and neutrophils.[1] These receptors bind to the Fc portion of antibodies, such as in immune complexes, triggering cellular responses like phagocytosis, degranulation, and the release of inflammatory cytokines.
Similar to BCR signaling, the ligation of Fc receptors leads to the phosphorylation of ITAMs by SRC family kinases, followed by the recruitment and activation of SYK. Activated SYK then initiates a downstream signaling cascade that results in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
This compound's inhibition of SYK in this pathway effectively reduces the release of these inflammatory mediators, highlighting its potential in treating inflammatory and autoimmune conditions driven by immune complexes.[1][6]
Caption: Fc Receptor (FcR) Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity.
| Parameter | Cell Type/System | Value | Reference |
| SYK Inhibition (IC50) | Enzyme Assay | 9.5 nM | [2][5][7] |
| Phosphorylation Inhibition (EC50) | |||
| pAKT | Human B-cells | 24-51 nM | [2][5] |
| pBLNK | Human B-cells | 24-51 nM | [2][5] |
| pBTK | Human B-cells | 24-51 nM | [2][5] |
| pERK | Human B-cells | 24-51 nM | [2][5] |
| pMEK | Human B-cells | 24-51 nM | [2][5] |
| pPKCδ | Human B-cells | 24-51 nM | [2][5] |
| Cellular Function Inhibition (EC50) | |||
| CD69 Expression | Human B-cells | 112 ± 10 nM | [2][5] |
| CD86 Expression | Human B-cells | 164 ± 15 nM | [2][5] |
| B-cell Proliferation | Human B-cells | 108 ± 55 nM | [2][5] |
| Cytokine Release Inhibition (EC50) | |||
| TNFα | Human Macrophages | 121 ± 77 nM | [2][5] |
| IL-1β | Human Macrophages | 9 ± 17 nM | [2][5] |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the downstream effects of this compound.
B-Cell Activation and Proliferation Assays
Objective: To assess the effect of this compound on B-cell activation and proliferation following BCR stimulation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and B-cells are purified.
-
Compound Treatment: B-cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: B-cells are stimulated with anti-IgM antibodies to cross-link the BCR and, for proliferation assays, co-stimulated with anti-CD40 antibodies.
-
Activation Marker Analysis: After a defined incubation period, the expression of cell surface activation markers, such as CD69 and CD86, is measured using flow cytometry.
-
Proliferation Analysis: B-cell proliferation is assessed by measuring the incorporation of a proliferation marker, such as BrdU or by using a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Lanraplenib preclinical research findings
An In-depth Technical Guide to the Preclinical Research Findings of Lanraplenib
Introduction
This compound (GS-9876) is a second-generation, orally bioavailable, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor cytoplasmic tyrosine kinase that mediates immunoreceptor signaling in a variety of immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1] Its central role in pathways initiated by the B-cell receptor (BCR) and Fc receptors (FcR) makes it a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies.[1] this compound was developed to improve upon first-generation SYK inhibitors, offering a pharmacokinetic profile suitable for once-daily dosing and lacking drug-drug interactions with proton pump inhibitors.[1] This guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, pharmacokinetic profile, and efficacy in various in vivo models.
Mechanism of Action
SYK plays a pivotal role in intracellular signaling cascades that drive immune cell activation, proliferation, and survival. Upon ligation of immunoreceptors like the BCR or Fc receptors, SRC family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This creates a docking site for SYK, which is subsequently activated and proceeds to phosphorylate downstream targets such as B-cell linker (BLNK) protein and Phospholipase-C gamma 2 (PLCγ2). This initiates a cascade involving multiple signaling pathways, including Phosphatidylinositol 3-kinase (PI3K), Bruton's Tyrosine Kinase (BTK), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
This compound is an ATP-competitive inhibitor that binds to the active site of the SYK kinase domain, effectively blocking its kinase activity and halting the downstream signaling cascade.[1] This inhibition translates to a reduction in B-cell activation, maturation, and antibody production, as well as decreased release of pro-inflammatory cytokines from myeloid cells.[2][3]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of SYK in immunoreceptor signaling and the mechanism by which this compound exerts its inhibitory effect.
Caption: this compound inhibits SYK, blocking downstream signaling from immune receptors.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of SYK kinase activity and downstream cellular functions. Its activity has been characterized in various biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Biochemical Assay | SYK Kinase | IC₅₀ | 9.5 | N/A |
| Cellular Assays | ||||
| Human B-Cells | BAFF-stimulated | EC₅₀ (Survival) | 130 | [3] |
| Anti-IgM Stimulated | EC₅₀ (CD69 Expression) | 298 | [3] | |
| Anti-IgD/IL2/IL10/CD40L | EC₅₀ (CD27 Maturation) | 245 | [3] | |
| Anti-IgD/IL2/IL10/CD40L | EC₅₀ (IgM Secretion) | 216 | [3] |
| Murine B-Cells | BAFF-stimulated | EC₅₀ (Survival) | 121 |[3] |
This compound is highly selective for SYK, having been tested against a broad panel of kinases.[1] This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Preclinical Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species have shown that this compound is well-absorbed and has properties suitable for clinical development.
Table 2: Summary of Preclinical Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Multiple Species | Oral Bioavailability (F) | 60 - 100% | [1] |
| Multiple Species | Clearance | Moderate | [1] |
| Human | Steady-state Half-life (T₁/₂) | 21.3 – 24.6 hours |[1] |
These favorable characteristics, particularly the long half-life in humans, support a once-daily dosing regimen.[1]
Experimental Protocols
General Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a standard drug discovery cascade, moving from initial biochemical potency and selectivity screening to cellular functional assays and finally to in vivo models of disease.
Caption: Preclinical workflow for this compound from target to clinical trials.
Key In Vitro Assays
-
SYK Biochemical Assay: The potency of this compound was determined using a biochemical assay measuring the phosphorylation of a peptide substrate by the SYK enzyme. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity.[1]
-
Human B-Cell Survival and Maturation Assays: Primary human B-cells were isolated from peripheral blood mononuclear cells (PBMCs).
-
Survival: To assess effects on survival, cells were stimulated with B-cell activating factor (BAFF) in the presence of varying concentrations of this compound for 72 hours. Cell viability was measured using a luminescent assay (e.g., RealTime-Glo).[3]
-
Maturation & Antibody Production: To assess maturation, CD27-naïve B-cells were stimulated with a cocktail including IL-2, IL-10, CD40L, and anti-IgD antibody for 7 days. Maturation was quantified by the expression of the CD27 marker via flow cytometry. Secreted IgM in the supernatant was measured by ELISA.[3]
-
Key In Vivo Efficacy Models
-
New Zealand Black/White (NZB/W) F1 Murine Model of Lupus: This is a spontaneous model of systemic lupus erythematosus (SLE) and lupus nephritis (LN). Female mice were treated with this compound (formulated in chow) starting at 28 weeks of age for 12 weeks. Key endpoints included:
-
Proteinuria: Measured weekly as an indicator of kidney damage.[2][4]
-
Renal Function: Blood urea nitrogen (BUN) was measured at the study endpoint.[2][4]
-
Histopathology: Kidneys were examined for glomerulopathy, inflammation, and IgG deposition.[2][4]
-
Immunophenotyping: Splenocytes were analyzed by flow cytometry to assess B-cell and T-cell maturation states.[2][4]
-
Acute Myeloid Leukemia (AML) Xenograft Models: The anti-leukemic activity of this compound was evaluated in models of FLT3-mutated AML.
-
Cell Line-Derived Xenograft (CDX): MV4;11 AML cells were implanted subcutaneously in immunodeficient mice. Once tumors were established, mice were treated with this compound (e.g., 75 mg/kg, twice daily), often in combination with a FLT3 inhibitor like gilteritinib, and tumor growth was monitored.[5]
-
Patient-Derived Xenograft (PDX): Primary AML cells from patients were engrafted into immunodeficient mice. Treatment with this compound, alone or in combination, was initiated, and leukemic burden in the peripheral blood and bone marrow was assessed over time, along with overall survival.[6][7]
-
Summary of In Vivo Efficacy
This compound has demonstrated significant efficacy in multiple preclinical models of autoimmune disease and cancer.
Table 3: Key In Vivo Efficacy Findings
| Disease Model | Key Findings | Reference |
|---|---|---|
| NZB/W F1 Mouse Model (Lupus) | - Improved overall survival.[2][4]- Prevented development of proteinuria and reduced BUN.[2][4]- Preserved kidney morphology and reduced glomerular IgG deposition.[2][4]- Blocked disease-driven B-cell maturation in the spleen.[2][4] | [2][4] |
| AML Xenograft Models (FLT3-mutated) | - Combination with gilteritinib (FLT3 inhibitor) showed synergistic anti-proliferative activity.[6]- Combination treatment led to deeper reductions in leukemic burden in blood and bone marrow.[5][6]- Combination significantly extended overall survival compared to either single agent.[6][7] |[5][6][7] |
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent. It is a potent and highly selective SYK inhibitor with a favorable pharmacokinetic profile that allows for once-daily oral administration. In vitro, it effectively blocks key functions of B-cells, including survival, activation, and maturation.[3] In vivo, this compound has demonstrated robust efficacy in validated models of both autoimmune disease (lupus nephritis) and hematological malignancy (acute myeloid leukemia), preventing disease progression, improving survival, and showing strong synergistic potential with other targeted agents.[2][4][6] These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in multiple disease indications.[1]
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]
- 7. ashpublications.org [ashpublications.org]
Methodological & Application
Lanraplenib in Primary Human B Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib (GS-9876) is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a critical non-receptor cytoplasmic tyrosine kinase involved in immunoreceptor signaling in various immune cells, including B cells.[1][2] SYK plays a crucial role in coupling the B-cell receptor (BCR) to downstream signaling pathways that regulate B-cell survival, activation, proliferation, and differentiation.[1] Dysregulation of SYK signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis (LN).[1][3] this compound has shown efficacy in preclinical models of these diseases, making it a compound of significant interest for therapeutic development.[3]
These application notes provide a comprehensive overview of the use of this compound in primary human B cell cultures. Detailed protocols for key in vitro assays are provided to enable researchers to effectively evaluate the biological effects of this compound on human B cell functions.
Mechanism of Action in B Cells
Upon engagement of the B-cell receptor (BCR) by an antigen, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79a/b heterodimer. This initiates a signaling cascade involving the phosphorylation of downstream effector molecules. This compound exerts its inhibitory effects by blocking the catalytic activity of SYK, thereby attenuating these downstream signals.
Quantitative Effects of this compound on Human B Cell Functions
The following tables summarize the in vitro potency of this compound in various primary human B cell assays. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Table 1: Inhibition of B-Cell Receptor (BCR) Downstream Signaling
| Downstream Target | Stimulation | Assay Readout | EC50 (nM) | Reference |
| AKT, BLNK, BTK, ERK, MEK, PKCδ | anti-IgM | Phosphorylation | 24-51 | [4][5][6] |
Table 2: Inhibition of B Cell Functions
| B Cell Function | Stimulation | Assay Readout | EC50 (nM) | Reference |
| Activation | ||||
| CD69 Expression | anti-IgM | Flow Cytometry | 112 ± 10 | [4][5][6] |
| CD86 Expression | anti-IgM | Flow Cytometry | 164 ± 15 | [4][5][6] |
| Proliferation | anti-IgM / anti-CD40 | Cell Proliferation Assay | 108 ± 55 | [4][5][6] |
| Survival | BAFF | Cell Viability Assay | 130 | [7] |
| Maturation | IL-2, IL-10, CD40L, anti-IgD | CD27 Expression | 245 | [7] |
| IgM Production | IL-2, IL-10, CD40L, anti-IgD | ELISA | 216 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on primary human B cells.
Protocol 1: Isolation of Primary Human B Cells
This protocol describes the isolation of untouched primary human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Human peripheral blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B Cell Isolation Kit (negative selection, e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
Procedure:
-
Isolate PBMCs from human peripheral blood or buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs in the recommended buffer provided with the B cell isolation kit.
-
Isolate untouched B cells by negative selection following the manufacturer's protocol for the chosen B cell isolation kit. This typically involves incubating the cells with an antibody cocktail that labels non-B cells, followed by magnetic separation.
-
Collect the enriched, unlabeled B cells.
-
Determine cell viability and purity. Purity can be assessed by flow cytometry using a B cell-specific marker such as CD19 or CD20.
-
Resuspend the purified B cells in complete RPMI-1640 medium at the desired concentration for subsequent experiments.
Protocol 2: B Cell Activation Assay
This protocol measures the effect of this compound on the expression of early activation markers CD69 and CD86 on B cells following BCR stimulation.
Materials:
-
Purified primary human B cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
F(ab')2 anti-human IgM (for stimulation)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Flow cytometry buffer (PBS with 2% FBS)
-
96-well U-bottom plate
Procedure:
-
Seed purified B cells at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.
-
Prepare the stimulating agent, F(ab')2 anti-human IgM, in complete RPMI-1640 medium. Add 50 µL to each well to a final concentration of 10-20 µg/mL. Include an unstimulated control.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD69+ and CD86+ cells within the CD19+ B cell population.
Protocol 3: B Cell Proliferation Assay
This protocol assesses the impact of this compound on B cell proliferation induced by co-stimulation through the BCR and CD40.
Materials:
-
Purified primary human B cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
F(ab')2 anti-human IgM
-
Recombinant human CD40L or anti-CD40 antibody
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plate
Procedure:
-
Label purified B cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled B cells at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Add 50 µL of serially diluted this compound or vehicle control to the wells and pre-incubate for 1 hour.
-
Add 50 µL of a stimulation cocktail containing anti-IgM (final concentration ~5 µg/mL) and CD40L (final concentration ~100 ng/mL) or anti-CD40 antibody.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. The degree of dye dilution is proportional to the extent of cell division.
Protocol 4: B Cell Survival Assay
This protocol evaluates the effect of this compound on B cell survival promoted by B-cell activating factor (BAFF).
Materials:
-
Purified primary human B cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Recombinant human BAFF
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom plate
Procedure:
-
Seed purified B cells at 1 x 10^5 cells/well in a 96-well plate.
-
Add serially diluted this compound or vehicle control and pre-incubate for 1 hour.
-
Add recombinant human BAFF to a final concentration of 100-250 ng/mL.[7] Include an unstimulated control (no BAFF).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Measure cell viability using a luminescent or fluorescent cell viability assay according to the manufacturer's instructions.
Protocol 5: B Cell Maturation and IgM Production Assay
This protocol assesses the effect of this compound on the differentiation of naive B cells into memory-like B cells and their capacity to produce IgM.
Materials:
-
Purified naive human B cells (CD19+CD27-)
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Stimulation cocktail: Recombinant human IL-2, IL-10, CD40L, and F(ab')2 anti-human IgD
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD27
-
Human IgM ELISA kit
-
96-well flat-bottom plate
Procedure:
-
Isolate naive B cells using a naive B cell isolation kit or by sorting for the CD19+CD27- population.
-
Seed naive B cells at 1 x 10^5 cells/well in a 96-well plate.
-
Add serially diluted this compound or vehicle control and pre-incubate for 1 hour.
-
Add the stimulation cocktail containing IL-2 (e.g., 50 U/mL), IL-10 (e.g., 10 ng/mL), CD40L (e.g., 100 ng/mL), and anti-IgD (e.g., 1 µg/mL).[7]
-
Incubate for 7 days at 37°C, 5% CO2.
-
On day 7, carefully collect the culture supernatant for IgM measurement. Store at -20°C until use.
-
Harvest the cells and stain for CD19 and CD27. Analyze the percentage of CD27+ cells within the CD19+ population by flow cytometry to assess maturation.
-
Quantify the concentration of IgM in the collected supernatants using a human IgM ELISA kit according to the manufacturer's protocol.
Conclusion
This compound is a potent inhibitor of SYK-mediated signaling in primary human B cells, effectively blocking their activation, proliferation, survival, and differentiation in vitro. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the immunomodulatory properties of this compound and other SYK inhibitors in the context of B cell biology and autoimmune disease research. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. akadeum.com [akadeum.com]
- 6. Isolation of human monoclonal antibodies from peripheral blood B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Lanraplenib In Vivo Studies in Murine Lupus Models: Application Notes and Protocols
These application notes provide a comprehensive overview of the in vivo efficacy and mechanism of action of Lanraplenib, a selective spleen tyrosine kinase (SYK) inhibitor, in the New Zealand black/white (NZB/W) F1 murine model of systemic lupus erythematosus (SLE) and lupus nephritis (LN). The provided protocols are based on published studies and are intended for researchers, scientists, and drug development professionals working on novel therapies for autoimmune diseases.
Introduction
Spleen tyrosine kinase (SYK) is a critical non-receptor tyrosine kinase that mediates signaling from various immunoreceptors, including the B cell receptor (BCR).[1][2][3] Aberrant SYK activation is implicated in the pathogenesis of SLE, making it an attractive therapeutic target.[1][2][3][4] this compound (formerly GS-9876) is a potent and selective oral SYK inhibitor.[1][4] In vivo studies using the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease resembling human LN, have demonstrated the therapeutic potential of this compound in ameliorating disease progression.[1][2][3][5]
Summary of In Vivo Efficacy Data
Treatment of NZB/W F1 mice with this compound demonstrated significant improvements in survival, renal function, and systemic inflammation compared to vehicle-treated controls. The efficacy of this compound was comparable to that of the standard-of-care immunosuppressant, cyclophosphamide.[4]
Table 1: Survival and Renal Function in NZB/W F1 Mice at Week 40
| Parameter | Vehicle Control | This compound (0.25% in chow) | Cyclophosphamide |
| Survival Rate (%) | ~20% | ~80% | ~80% |
| Mice with Proteinuria (%) (≥100 mg/dL) | ~80% | ~20% | ~20% |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~150 | ~50 | ~50 |
Data compiled from graphical representations in cited literature.[6]
Table 2: Kidney Pathology and Immune Cell Modulation in NZB/W F1 Mice
| Parameter | Observation in this compound-Treated Mice |
| Glomerular IgG Deposition | Significantly reduced.[1][2][3] |
| Kidney Morphology | Preserved; reduced glomerular diameter, protein cast severity, interstitial inflammation, vasculitis, and glomerular crescents.[1][2][3] |
| Serum Proinflammatory Cytokines | Reduced concentrations.[1][2][3] |
| Splenic B Cell Maturation | Blocked disease-driven maturation.[1][2][3] |
| Splenic T Cell Memory Maturation | Blocked disease-driven maturation.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting SYK, a key kinase downstream of the B cell receptor. This inhibition disrupts the signaling cascade that leads to B cell activation, proliferation, and autoantibody production, which are central to lupus pathogenesis.
References
- 1. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combination of Lanraplenib and Gilteritinib in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of lanraplenib and gilteritinib in Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 (FLT3) mutations. The combination of this compound, a selective spleen tyrosine kinase (SYK) inhibitor, and gilteritinib, a potent FLT3 inhibitor, has demonstrated synergistic anti-leukemic activity in preclinical models, providing a strong basis for its ongoing clinical evaluation.
Introduction
Acute Myeloid Leukemia is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML patients harbors mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.
Gilteritinib is a second-generation FLT3 tyrosine kinase inhibitor (TKI) that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations. While it has shown clinical efficacy, responses can be transient, and resistance often develops. Spleen tyrosine kinase (SYK) has emerged as a critical collaborator with mutant FLT3 in driving leukemogenesis. SYK is often highly activated in FLT3-ITD AML and can directly phosphorylate FLT3, contributing to aberrant downstream signaling.
This compound is a selective SYK inhibitor. The dual inhibition of FLT3 by gilteritinib and SYK by this compound presents a rational therapeutic strategy to achieve a more profound and durable response by simultaneously targeting key drivers of proliferation and survival in FLT3-mutated AML. Preclinical studies have shown that this combination results in robust anti-leukemic effects, including increased apoptosis and myeloid differentiation, and significant tumor growth inhibition in xenograft models.[1]
Mechanism of Action and Signaling Pathway
The combination of this compound and gilteritinib targets two critical signaling nodes in FLT3-mutated AML. Gilteritinib directly inhibits the constitutively active FLT3 receptor, thereby blocking its downstream signaling cascades, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which are crucial for leukemic cell proliferation and survival.
This compound, by inhibiting SYK, disrupts a key signaling partner of mutant FLT3. This dual blockade is proposed to lead to a more comprehensive shutdown of the oncogenic signaling network, potentially overcoming resistance mechanisms associated with single-agent FLT3 inhibition. RNA-sequencing analysis has revealed that this compound can abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways, including JAK/STAT3/5, MAPK, mTOR, and OXPHOS.[1]
Quantitative Data Summary
Preclinical studies have demonstrated the synergistic anti-leukemic effects of combining this compound and gilteritinib. The following tables summarize the available quantitative data.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (nM) |
| MV4-11 | Gilteritinib | Data not available in searched documents |
| This compound | Data not available in searched documents | |
| Combination | Data not available in searched documents | |
| MOLM-13 | Gilteritinib | Data not available in searched documents |
| This compound | Data not available in searched documents | |
| Combination | Data not available in searched documents |
Table 2: In Vitro Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Vehicle Control | Data not available in searched documents |
| Gilteritinib | Data not available in searched documents | |
| This compound | Data not available in searched documents | |
| Combination | Increased vs. single agents[1] | |
| MOLM-13 | Vehicle Control | Data not available in searched documents |
| Gilteritinib | Data not available in searched documents | |
| This compound | Data not available in searched documents | |
| Combination | Increased vs. single agents[1] |
Table 3: In Vivo Tumor Growth Inhibition (MV4-11 Xenograft Model)
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | - | Data not available in searched documents | - |
| Gilteritinib | 2 mg/kg, PO, QD | Data not available in searched documents | Significant inhibition[1] |
| This compound | 75 mg/kg, SC, BID | Data not available in searched documents | Significant inhibition[1] |
| Combination | Gilteritinib + this compound | Data not available in searched documents | Significantly greater than single agents[1] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of the this compound and gilteritinib combination.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
This compound and Gilteritinib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Prepare serial dilutions of this compound, gilteritinib, and their combination in culture medium.
-
Add the drug solutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and propidium iodide (PI) to identify necrotic cells.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI Staining Solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.
Myeloid Differentiation Assay (CD11b and CD14 Staining)
This protocol is for assessing myeloid differentiation by measuring the expression of the cell surface markers CD11b and CD14 using flow cytometry.
Materials:
-
Treated and control AML cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD11b antibody
-
Fluorochrome-conjugated anti-human CD14 antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies (CD11b and CD14) or isotype controls at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, gating on the live cell population, and quantify the percentage of cells expressing CD11b and CD14.
Western Blot Analysis
This protocol is for detecting the phosphorylation status and total protein levels of key signaling molecules in the FLT3 and SYK pathways.
Materials:
-
Treated and control AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-SYK, anti-SYK, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Study
This protocol outlines the establishment and treatment of a subcutaneous AML cell line-derived xenograft model.
Materials:
-
MV4-11 AML cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound and Gilteritinib formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MV4-11 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., 75 mg/kg, subcutaneously, twice daily) and/or gilteritinib (e.g., 2 mg/kg, oral gavage, once daily) and a vehicle control.[1]
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Clinical Development
Based on the compelling preclinical data, a Phase 1b/2 clinical trial (NCT05028751) is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[2][3] This study will provide crucial insights into the clinical potential of this combination therapy.
References
- 1. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PB1889: KB-LANRA 1001: A PHASE 1B/2 STUDY ON SAFETY, PK, PD, AND PRELIMINARY EFFICACY OF THE SELECTIVE SYK INHIBITOR this compound IN COMBINATION WITH THE FLT3 INHIBITOR GILTERITINIB, IN FLT3-MUTATED R/R AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Flow Cytometry Analysis of Lanraplenib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with Lanraplenib, a selective spleen tyrosine kinase (SYK) inhibitor. The protocols outlined below are designed to assess the pharmacological effects of this compound on B cell activation, maturation, and intracellular signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound (GS-9876) is a potent and selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, and mast cells.[3][4][5] In B cells, SYK is essential for transducing signals downstream of the B cell receptor (BCR).[3] Upon BCR engagement, SYK is activated and phosphorylates downstream targets, leading to the activation of multiple signaling pathways that control B cell proliferation, differentiation, and antibody production.[3]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of SYK, thereby inhibiting its kinase activity.[3] This blockade of SYK signaling has been shown to inhibit B cell activation, maturation, and the production of pro-inflammatory cytokines, making it a promising therapeutic agent for autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[4][5][6] Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound, enabling multi-parametric analysis at the single-cell level.[7][8][9]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular parameters as determined by flow cytometry and other in vitro assays.
Table 1: Inhibition of B Cell Activation Markers by this compound
| Marker | Cell Type | Stimulus | This compound EC50 (nM) | Reference |
| CD69 | Human B cells | anti-IgM | 112 ± 10 | [1] |
| CD86 | Human B cells | anti-IgM | 164 ± 15 | [1] |
Table 2: Inhibition of B Cell Proliferation and Function by this compound
| Assay | Cell Type | Stimulus | This compound EC50 (nM) | Reference |
| B cell proliferation | Human B cells | anti-IgM / anti-CD40 | 108 ± 55 | [1] |
| BAFF-mediated survival | Human B cells | BAFF | 130 | [7] |
| IgM Production | Human B cells | - | - | [6] |
Table 3: Inhibition of Downstream SYK Signaling by this compound
| Phosphorylated Protein | Cell Type | Stimulus | This compound EC50 (nM) | Reference |
| AKT | Human B cells | anti-IgM | 24-51 | [1] |
| BLNK | Human B cells | anti-IgM | 24-51 | [1] |
| BTK | Human B cells | anti-IgM | 24-51 | [1] |
| ERK | Human B cells | anti-IgM | 24-51 | [1] |
| MEK | Human B cells | anti-IgM | 24-51 | [1] |
| PKCδ | Human B cells | anti-IgM | 24-51 | [1] |
Experimental Protocols
Here we provide detailed protocols for the preparation and analysis of this compound-treated cells by flow cytometry.
Protocol 1: Analysis of B Cell Activation Markers
This protocol describes the assessment of B cell activation by measuring the expression of surface markers such as CD69 and CD86 following stimulation and treatment with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
This compound (GS-9876)
-
Anti-IgM F(ab')2 fragments
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Cell Stimulation: Stimulate the cells by adding anti-IgM F(ab')2 fragments to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Harvest the cells and wash once with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B cell population and analyze the expression of CD69 and CD86.
Protocol 2: Analysis of B Cell Maturation
This protocol is designed to evaluate the effect of this compound on B cell maturation by analyzing the expression of CD27.
Materials:
-
Naïve B cells (CD19+CD27-)
-
This compound (GS-9876)
-
B cell differentiation cocktail (e.g., IL-2, IL-10, CD40L, anti-IgD)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD27
-
FACS buffer
-
48-well plates
Procedure:
-
Cell Isolation: Isolate naïve B cells from PBMCs using negative selection magnetic beads.
-
Cell Plating: Plate the naïve B cells at a density of 1 x 10^6 cells/mL in a 48-well plate.
-
This compound Treatment: Add a dose range of this compound to the designated wells.
-
Cell Differentiation: Add the B cell differentiation cocktail to the wells to induce maturation.
-
Incubation: Culture the cells for 7 days at 37°C.
-
Staining: Harvest the cells and stain with anti-CD19 and anti-CD27 antibodies as described in Protocol 1.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD19+CD27+ mature B cells.
Protocol 3: Phospho-Flow Cytometry for SYK Signaling
This protocol details the analysis of intracellular phosphorylation of SYK and downstream targets in response to BCR stimulation and this compound treatment.
Materials:
-
Human B cells
-
This compound (GS-9876)
-
Anti-IgM F(ab')2 fragments
-
Fixation Buffer (e.g., 1.5% formaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-phospho-SYK (Tyr525/526), anti-phospho-AKT (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)
-
FACS buffer
Procedure:
-
Cell Preparation and Treatment: Isolate and treat B cells with this compound as described in Protocol 1.
-
Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 2-15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with FACS buffer and then resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer to remove the permeabilization buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the phospho-specific antibodies and the anti-CD19 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B cells and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies.
Mandatory Visualizations
Caption: SYK Signaling Pathway and the Point of this compound Inhibition.
Caption: General Experimental Workflow for Flow Cytometry Analysis.
References
- 1. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Lanraplenib: A Potent Tool for Interrogating Fc Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib (GS-9876) is a highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR).[2] By potently and selectively inhibiting SYK, this compound serves as a powerful research tool to dissect the intricate signaling pathways governed by Fc receptors in a multitude of immune cells. These application notes provide a comprehensive overview of this compound's mechanism of action, its application in studying Fc receptor signaling, and detailed protocols for key in vitro experiments.
Mechanism of Action: Inhibition of SYK-Dependent Signaling
Fc receptors, upon ligation by immune complexes (ICs), initiate a signaling cascade that is critically dependent on SYK. The process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of Fc receptors by SRC family kinases.[2] This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the receptor complex.[2] Once recruited, SYK is activated and subsequently phosphorylates downstream effector molecules, including B-cell linker (BLNK) protein and phospholipase C gamma 2 (PLCγ2), thereby activating multiple signaling pathways such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[2] this compound, as a potent SYK inhibitor, effectively blocks these downstream signaling events, thereby attenuating the cellular responses triggered by Fc receptor activation.
Quantitative Data Summary
This compound exhibits potent inhibitory activity across various in vitro assays, demonstrating its efficacy in blocking SYK-dependent pathways. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | This compound Potency | Reference |
| Biochemical Assay | SYK (cell-free) | IC50 | 9.5 nM | [1][3] |
| Cellular Assay | Ramos B cells | αIgM-induced BLNK phosphorylation (Y96) | EC50: 24-51 nM | [1][2] |
| Cellular Assay | Human Whole Blood | αFcεR1-induced CD63 expression on basophils | EC50: Not explicitly quantified but inhibited | [2] |
| Cellular Assay | Human B cells | Anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | EC50: 24-51 nM | [1] |
| Cellular Assay | Human B cells | Anti-IgM mediated CD69 expression | EC50: 112 ± 10 nM | [1] |
| Cellular Assay | Human B cells | Anti-IgM mediated CD86 expression | EC50: 164 ± 15 nM | [1] |
| Cellular Assay | Human B cells | Anti-IgM/anti-CD40 co-stimulated proliferation | EC50: 108 ± 55 nM | [1] |
| Cellular Assay | Human Macrophages | IC-stimulated TNFα release | EC50: 121 ± 77 nM | [1] |
| Cellular Assay | Human Macrophages | IC-stimulated IL-1β release | EC50: 9 ± 17 nM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on Fc receptor signaling.
Protocol 1: Inhibition of FcγR-Mediated Cytokine Release from Human Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on immune complex-stimulated cytokine release from human monocyte-derived macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
This compound (GS-9876)
-
Human IgG
-
Goat anti-human IgG F(ab')2
-
Human TNFα and IL-1β ELISA kits
-
96-well tissue culture plates
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well tissue culture plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium.
-
Allow monocytes to adhere for 2 hours at 37°C, 5% CO2.
-
Wash away non-adherent cells with warm PBS.
-
Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 medium containing 50 ng/mL of M-CSF for 7 days. Replace the medium every 2-3 days.
-
-
This compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
On day 7, replace the culture medium with fresh serum-free RPMI-1640.
-
Pre-incubate the macrophages with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Prepare immune complexes by incubating human IgG (10 µg/mL) with goat anti-human IgG F(ab')2 (20 µg/mL) for 1 hour at 37°C.
-
Add the pre-formed immune complexes to the macrophage cultures and incubate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
After the 24-hour incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of cytokine inhibition against the logarithm of this compound concentration.
-
Calculate the EC50 value using a non-linear regression model.
-
Protocol 2: Inhibition of FcεR1-Mediated Basophil Activation
This protocol describes a flow cytometry-based assay to measure the inhibitory effect of this compound on the degranulation of basophils in human whole blood, assessed by the expression of CD63.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound (GS-9876)
-
Anti-human FcεR1 antibody
-
Fluorescently conjugated antibodies: anti-CD63, anti-IgE, anti-CRTH2
-
FACS lysing solution
-
Flow cytometer
Procedure:
-
This compound Treatment and Stimulation:
-
In a 96-well U-bottom plate, add 100 µL of fresh human whole blood per well.
-
Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.
-
Stimulate the blood by adding anti-human FcεR1 antibody (e.g., 1 µg/mL) and incubate for 30 minutes at 37°C. Include an unstimulated control.
-
-
Staining and Lysis:
-
Following stimulation, add a cocktail of fluorescently conjugated antibodies (anti-CD63, anti-IgE, and anti-CRTH2) to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 1 mL of FACS lysing solution to each well and incubate for 10 minutes at room temperature to lyse the red blood cells.
-
-
Flow Cytometry Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer.
-
Identify the basophil population by gating on IgE+ and CRTH2+ cells.
-
Quantify the percentage of CD63+ basophils as a measure of degranulation.
-
-
Data Analysis:
-
Determine the percentage of inhibition of CD63 expression for each this compound concentration relative to the stimulated control.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of SYK in Fc receptor-mediated signaling. Its high potency and selectivity allow for precise interrogation of this critical pathway in various immune cells. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the complexities of Fc receptor biology and exploring the therapeutic potential of SYK inhibition in immune-mediated diseases.
References
Troubleshooting & Optimization
Lanraplenib In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Lanraplenib in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this potent and selective spleen tyrosine kinase (SYK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound in in vitro settings.
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for most cell-based assays is a dose-response curve ranging from 1 nM to 10 µM. For specific functional readouts in human B cells and macrophages, effective concentrations (EC50) are typically in the nanomolar range. Refer to the data tables below for specific EC50 values in various assays.
Q2: I am observing lower than expected potency of this compound in my experiments. What are the possible causes and solutions?
A2: Several factors can contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Solution Stability: this compound is typically dissolved in DMSO for stock solutions. Ensure the DMSO is anhydrous, as moisture can reduce solubility[1]. Prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to compound degradation. Aliquot the stock solution into smaller volumes for single-use.
-
-
Experimental Conditions:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay system can compete with the inhibitor, leading to an apparent decrease in potency. If using a biochemical assay, consider using an ATP concentration close to the Km for SYK.
-
Cell Density and Health: Ensure your cells are healthy and seeded at an appropriate density. Overly confluent or stressed cells may exhibit altered signaling pathways and drug responses.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe a significant discrepancy between biochemical and cell-based assay potencies, consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell type.
-
-
Target Expression and Activation:
-
SYK Expression Levels: Confirm that your cell line expresses sufficient levels of SYK. Low target expression will result in a diminished response to the inhibitor.
-
Pathway Activation: Ensure that the SYK signaling pathway is appropriately activated in your experimental setup. For example, when studying B cell activation, stimulation with anti-IgM is necessary to induce SYK-dependent signaling[1].
-
Q3: I am observing cytotoxicity or off-target effects at higher concentrations of this compound. How can I mitigate these?
A3: While this compound is a highly selective SYK inhibitor, off-target effects and cytotoxicity can occur at high concentrations.
-
Concentration Optimization: The most straightforward solution is to use the lowest effective concentration that achieves the desired level of SYK inhibition. A careful dose-response analysis is crucial to identify this optimal concentration.
-
Treatment Duration: Shortening the incubation time with this compound may reduce cytotoxicity while still allowing for sufficient target engagement.
-
Off-Target Considerations: this compound has been shown to have some activity against JAK2 at higher concentrations (IC50 = 120 nM), although it is significantly more selective for SYK[2]. If your experimental system is sensitive to JAK2 inhibition, consider this potential off-target effect when interpreting your data at concentrations approaching this range.
-
Control Experiments: To confirm that the observed phenotype is due to SYK inhibition, consider using a structurally unrelated SYK inhibitor as a positive control or employing genetic approaches like siRNA-mediated SYK knockdown.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 4.435 mg of this compound (molecular weight: 443.5 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Sonicate if necessary to ensure complete dissolution[2]. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium and mix thoroughly before adding to your cells. The final DMSO concentration in your cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro potency of this compound across various assays and cell types.
Table 1: Biochemical and Cellular Inhibitory Potency of this compound
| Target/Assay | System | IC50/EC50 | Reference |
| SYK (cell-free) | Biochemical Assay | 9.5 nM | [1] |
| JAK2 (cell-free) | Biochemical Assay | 120 nM | [2] |
| Anti-IgM induced BLNK phosphorylation | Human Ramos B cells | 24 nM | |
| Anti-IgM induced B cell proliferation | Human B cells | 108 ± 55 nM | [1] |
| Anti-IgM induced CD69 expression | Human B cells | 112 ± 10 nM | [1] |
| Anti-IgM induced CD86 expression | Human B cells | 164 ± 15 nM | [1] |
| Immune complex-stimulated TNFα release | Human macrophages | 121 ± 77 nM | [1] |
| Immune complex-stimulated IL-1β release | Human macrophages | 9 ± 17 nM | [1] |
| B cell activating factor (BAFF)-mediated survival | Murine splenic B cells | 121 nM | |
| B cell maturation (CD27 expression) | Murine splenic B cells | 169 nM |
Table 2: Effect of this compound on Downstream Signaling in Human B Cells
| Phosphorylated Target | Stimulant | EC50 (nM) | Reference |
| p-AKT (S473) | Anti-IgM | 24-51 | [1] |
| p-BLNK (Y96) | Anti-IgM | 24-51 | [1] |
| p-BTK (Y223) | Anti-IgM | 24-51 | [1] |
| p-ERK (T202/Y204) | Anti-IgM | 24-51 | [1] |
| p-MEK (S217/S221) | Anti-IgM | 24-51 | [1] |
| p-PKCδ | Anti-IgM | 24-51 | [1] |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments using this compound.
Protocol 1: Inhibition of B Cell Activation (CD69/CD86 Expression)
Objective: To determine the EC50 of this compound for the inhibition of activation marker expression on human B cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified B cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Anti-IgM antibody (F(ab')2 fragment)
-
Fluorescently conjugated antibodies against CD19, CD69, and CD86
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Seed human PBMCs or purified B cells at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Harvest the cells by centrifugation and wash with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD19+ B cell population and quantifying the median fluorescence intensity (MFI) or percentage of CD69+ and CD86+ cells.
-
Plot the results as a dose-response curve and calculate the EC50 value.
Protocol 2: Inhibition of Cytokine Release from Macrophages
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from human macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Immune complexes (e.g., aggregated human IgG)
-
ELISA kits for TNFα and IL-1β
-
96-well flat-bottom plates
Procedure:
-
Plate human MDMs in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding pre-formed immune complexes.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNFα and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the this compound concentrations to generate a dose-response curve and calculate the EC50 values.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits SYK, blocking downstream signaling pathways.
Experimental Workflow Diagram
References
Lanraplenib solubility and preparation for cell culture
Welcome to the technical support center for Lanraplenib. This resource is designed to assist researchers, scientists, and drug development professionals with the solubility and preparation of this compound for cell culture experiments. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] By inhibiting SYK, this compound blocks downstream signaling pathways, including those involving B-cell linker (BLNK) protein, phospholipase-C gamma 2 (PLCγ2), phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK).[2] This inhibition ultimately interferes with immune cell functions such as B cell activation, maturation, and proliferation.[3][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in DMSO, but it is insoluble in water and ethanol.[5] It is recommended to use fresh, high-quality DMSO for the best results, as moisture-absorbing DMSO can reduce solubility.[5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in fresh DMSO. The use of an ultrasonic bath can aid in dissolution.[6] For example, a stock solution of 10 mM can be prepared for use in cell-based assays.
Q4: How should I store this compound powder and stock solutions?
This compound powder is stable for up to 3 years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 20 mg/mL[7], 40 mg/mL, 89 mg/mL[5] | Sonication may be required.[6] Use of fresh, anhydrous DMSO is recommended.[5] |
| Water | Insoluble[5] | |
| Ethanol | Insoluble[5] |
Experimental Protocols
Protocol for Preparing this compound for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mg/mL).
-
If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.
-
-
Dilute to Working Concentration:
-
Serially dilute the high-concentration stock solution with cell culture medium to achieve the desired final working concentration for your experiment.
-
It is critical to add the DMSO stock solution to the aqueous culture medium and mix thoroughly to avoid precipitation.
-
Troubleshooting Guide
Q1: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
-
Problem: this compound is sparingly soluble in aqueous solutions.[8] Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to minimize solvent-induced toxicity.
-
When diluting, add the DMSO stock solution dropwise to the cell culture medium while vortexing or gently mixing to facilitate dispersion and prevent localized high concentrations of the compound.
-
Consider a two-step dilution: first, dilute the DMSO stock into a smaller volume of culture medium, and then add this intermediate dilution to the final volume.
-
Q2: I am observing variability in my experimental results. Could this be related to the this compound solution?
-
Problem: Inconsistent results can arise from improper storage or handling of this compound and its solutions.
-
Solution:
-
Storage: Always store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C or -20°C for solutions in DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[5]
-
Freshness of Solvent: Use fresh, high-quality DMSO to prepare your stock solution. Older DMSO can absorb moisture, which may reduce the solubility of this compound.[5]
-
Complete Dissolution: Ensure that the this compound is fully dissolved in DMSO before further dilution. If you observe any precipitate in your stock solution, warm it gently and/or sonicate until it is clear.
-
Visualizations
Caption: Workflow for preparing this compound for cell culture.
Caption: this compound's mechanism of action via SYK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. selleckchem.com [selleckchem.com]
- 6. biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Lanraplenib Technical Support Center: Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Lanraplenib observed in kinase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] It has been developed for the treatment of autoimmune diseases.
Q2: Has this compound been screened against a broader panel of kinases?
Yes, this compound was evaluated in a competitive binding assay against a panel of 395 nonmutant kinases to determine its selectivity profile.[3]
Q3: What were the significant off-target kinases identified for this compound?
The primary off-target kinase identified was Janus Kinase 2 (JAK2). In biochemical assays, this compound demonstrated an IC50 of 120 nM against JAK2.[3] Further analysis of the kinase panel revealed a small number of other kinases for which this compound shows some affinity.
Q4: How significant is the off-target activity of this compound on JAK2?
In biochemical assays, the IC50 value for JAK2 (120 nM) is approximately 9-fold higher than that for its primary target, SYK.[3] However, in cellular assays, the selectivity for SYK over JAK2 was observed to be significantly greater, at 48-fold.[3] This suggests that while there is a potential for JAK2 inhibition, it is considerably less potent than its effect on SYK, especially in a cellular context.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is not consistent with SYK inhibition alone.
Possible Cause: Off-target effects of this compound, particularly on JAK2 or other less characterized kinases, may contribute to the observed phenotype.
Troubleshooting Steps:
-
Review Off-Target Profile: Refer to the quantitative data on this compound's off-target effects in the table below to identify other potential kinases that might be involved in the observed signaling pathway.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound and correlate the concentrations at which the unexpected phenotype appears with the known IC50 values for off-target kinases.
-
Use a More Selective Inhibitor: If available, compare the cellular phenotype induced by this compound with that of a structurally different and more selective SYK inhibitor to determine if the effect is specific to SYK inhibition.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the phenotype is reversed.
Issue: Discrepancy between biochemical assay and cellular assay results for this compound's potency.
Possible Cause: Differences in assay conditions, such as ATP concentration, or cellular factors like drug efflux pumps and protein binding can influence the apparent potency of an inhibitor.
Troubleshooting Steps:
-
ATP Concentration: Ensure the ATP concentration in your biochemical assay is appropriate. High concentrations of ATP can lead to an underestimation of the inhibitor's potency for ATP-competitive inhibitors like this compound.
-
Cellular Uptake and Efflux: Verify that this compound is effectively entering the cells and is not being rapidly removed by efflux pumps. This can be assessed using radiolabeled compounds or by using efflux pump inhibitors.
-
Plasma Protein Binding: Consider the potential for plasma protein binding in your cellular assays if serum is used in the culture medium, as this can reduce the effective concentration of the inhibitor.
Quantitative Data: this compound Kinase Selectivity
The following table summarizes the quantitative data on the off-target effects of this compound from kinase assays.
| Kinase Target | Assay Type | IC50 / Kd (nM) | Fold Selectivity vs. SYK | Reference |
| SYK | Biochemical | 9.5 | 1x | [1] |
| JAK2 | Biochemical | 120 | ~12.6x | [3] |
| Other Off-Target Kinases | Competitive Binding (Kd) | Within 10-fold of SYK | <10x | [3] |
Note: The specific identities of the other 7 off-target kinases with Kd values within 10-fold of SYK are detailed in the supplementary information of the primary publication and are not fully enumerated here.[3]
Experimental Protocols
1. Competitive Kinase Binding Assay (Generalized Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of kinases.
-
Principle: This assay measures the ability of a test compound (this compound) to displace a known, high-affinity, labeled ligand from the ATP-binding site of a kinase. The amount of labeled ligand displaced is proportional to the affinity of the test compound for the kinase.
-
Materials:
-
Recombinant kinases of interest
-
Labeled ATP-competitive ligand (e.g., fluorescently or radioactively labeled)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent)
-
This compound at various concentrations
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the label (e.g., fluorescence polarization, FRET, or radioactivity)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the recombinant kinase to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of the labeled ATP-competitive ligand to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence polarization, FRET, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Kd value by fitting the data to a suitable dose-response curve.
-
2. Cellular SYK Phosphorylation Assay (Generalized Protocol)
This protocol outlines a general method to assess the inhibitory effect of this compound on SYK activation in a cellular context.
-
Principle: This assay measures the phosphorylation of SYK or its downstream substrates in cells following stimulation of a relevant receptor (e.g., B-cell receptor). The inhibitory effect of this compound is determined by the reduction in phosphorylation.
-
Materials:
-
Cell line expressing the target receptor and SYK (e.g., B-cell lymphoma lines)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Stimulating agent (e.g., anti-IgM antibody for B-cells)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies specific for total SYK and phosphorylated SYK (or a downstream target like BLNK)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents and equipment
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of SYK or its substrates using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the EC50 value.
-
Visualizations
Caption: Simplified SYK signaling pathway in B-cells and the point of inhibition by this compound.
Caption: General experimental workflows for biochemical and cellular kinase assays to assess this compound's effects.
References
Technical Support Center: Lanraplenib Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanraplenib in preclinical animal models of autoimmune and inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (GS-9876) is a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, and macrophages.[4][5] By inhibiting SYK, this compound blocks downstream signaling events that lead to the activation of these immune cells, thereby reducing inflammation and autoimmune responses.[6][7]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in the New Zealand Black/White (NZB/W) F1 hybrid mouse model of systemic lupus erythematosus (SLE) and lupus nephritis.[8][9] In these studies, this compound treatment led to improved survival, reduced proteinuria, and preserved kidney morphology.[8][9] It has also shown dose-dependent efficacy in rat models of collagen-induced arthritis (CIA).[3]
Q3: What is the recommended formulation and route of administration for this compound in animal studies?
A3: this compound is orally bioavailable.[1][3] A common formulation for oral gavage in rodents involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the solution is clear and administered immediately after preparation.[3] For administration in chow, the required concentration of this compound is mixed directly with the feed.[8]
Q4: What are the known pharmacokinetic properties of this compound in preclinical species?
A4: this compound generally exhibits good oral bioavailability, ranging from 60-100% across different preclinical species.[9] It has a moderate clearance rate in these species.[9] For specific pharmacokinetic parameters in mice and rats, please refer to the data summary tables below.
Q5: What are potential adverse effects to monitor for with SYK inhibitors like this compound in animal models?
A5: While this compound is designed to be highly selective, monitoring for potential side effects associated with SYK inhibition is prudent. General side effects observed with other SYK inhibitors in preclinical and clinical studies include gastrointestinal issues (e.g., diarrhea), hypertension, and neutropenia.[5] Regular monitoring of animal health, including body weight, food and water intake, and complete blood counts (CBCs), is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or High Variability in Lupus Nephritis Model (NZB/W mice) | 1. Improper Dosing or Formulation: Incorrect dose, inconsistent administration, or issues with drug formulation (e.g., precipitation).2. High Variability in Disease Onset: NZB/W mice can have variable disease progression.3. Incorrect Timing of Treatment Initiation: Therapeutic vs. prophylactic study design can yield different outcomes.4. Suboptimal Endpoint Measurement: Inconsistent urine collection or proteinuria measurement technique. | 1. Formulation & Dosing: Prepare the formulation fresh daily and ensure complete dissolution. Use oral gavage for precise dosing. Verify dose calculations based on the most recent body weights.2. Animal Selection & Grouping: Group animals based on baseline proteinuria levels before starting treatment to reduce variability. Increase group sizes to improve statistical power.3. Study Design: Clearly define the treatment window. For therapeutic studies, initiate treatment after the onset of significant proteinuria (e.g., ≥100 mg/dL).[10]4. Endpoint Consistency: Use metabolic cages for consistent urine collection. Measure proteinuria at the same time each day. Consider using albumin-to-creatinine ratios for more accurate assessment. |
| Unexpected Results with Positive Control (e.g., Cyclophosphamide) in NZB/W Model | 1. Incorrect Dose or Administration of Cyclophosphamide: Dosing errors can lead to lack of efficacy or toxicity.2. Development of Resistance or Atypical Disease: In some cases, animals may not respond as expected to standard treatments. | 1. Verify Positive Control Regimen: Ensure the correct dose (e.g., weekly IV pulses) and preparation of cyclophosphamide. High daily doses may be effective but can also be toxic.[11]2. Animal Health Monitoring: Closely monitor animals for signs of toxicity (e.g., weight loss, lethargy). If the positive control is ineffective, review historical data for the animal colony and consider sourcing animals from a different vendor. |
| Lack of Efficacy in Collagen-Induced Arthritis (CIA) Model | 1. Inappropriate Mouse/Rat Strain: Susceptibility to CIA is highly dependent on the genetic background (MHC haplotype).[12][13]2. Improper Induction of Arthritis: Issues with the collagen emulsion, injection technique, or use of an inadequate adjuvant.3. Insufficient this compound Dose or Exposure: The dose may not be sufficient to achieve the required level of SYK inhibition in the target tissue. | 1. Strain Selection: For mice, use susceptible strains like DBA/1.[12][14] For rats, Dark Agouti or Lewis strains are commonly used.[13]2. Induction Protocol: Ensure the collagen is properly emulsified with Freund's adjuvant and administered correctly (e.g., intradermally at the base of the tail).[12][13] A booster immunization is often required.[12][13]3. Dose-Response Study: Conduct a pilot study with a range of this compound doses to establish a dose-response relationship. Correlate efficacy with pharmacokinetic and pharmacodynamic (target engagement) data if possible. |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Oral Gavage Technique: Variability in the volume administered or stress during dosing can affect absorption.2. Food Effects: The presence or absence of food in the stomach can alter drug absorption.3. Animal Strain Differences: Different mouse strains can exhibit variability in drug metabolism. | 1. Standardize Dosing Procedure: Ensure all technicians are proficient in oral gavage. Minimize stress to the animals during dosing.2. Control Feeding: Fast animals for a consistent period before dosing, if appropriate for the study design and compound properties.3. Consistent Strain Usage: Use the same mouse strain for all related PK and efficacy studies to minimize inter-strain variability. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Type | IC50 / EC50 | Reference |
| SYK Biochemical Assay | Purified SYK | IC50 = 9.5 nM | [1][3] |
| B-cell Proliferation | Human B-cells | EC50 = 108 nM | [2][15] |
| CD69/CD86 Expression | Human B-cells | EC50 = 112-164 nM | [2] |
| TNFα/IL-1β Release | Human Macrophages | EC50 = 121 nM (TNFα), 9 nM (IL-1β) | [2] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose & Route | Bioavailability (F%) | Clearance | Reference |
| Mouse | 5.0 mg/kg, Oral | ~60-100% | Moderate | [9][16] |
| Rat | 5.0 mg/kg, Oral | ~60-100% | Moderate | [9][16] |
| Dog | 5.0 mg/kg, Oral | ~60-100% | Moderate | [9][16] |
| Monkey | 5.0 mg/kg, Oral | ~60-100% | Moderate | [9][16] |
Table 3: Efficacy of this compound in NZB/W Mouse Model of Lupus Nephritis
| Treatment Group | Dose | Key Outcomes | Reference |
| This compound | 0.25% in chow | Improved survival, prevented proteinuria, reduced blood urea nitrogen, preserved kidney morphology | [8] |
| Cyclophosphamide | 5 mg/kg/day | Improved survival, prevented proteinuria | [8] |
| Vehicle | N/A | High incidence of proteinuria and mortality | [8] |
Experimental Protocols
Protocol 1: Lupus Nephritis Model in NZB/W Mice
-
Animals: Female NZB/W F1 mice, aged 20-24 weeks at the start of the study.
-
Grouping: Monitor weekly proteinuria using urine test strips. Once proteinuria is detected (≥30 mg/dL), randomize mice into treatment groups based on their proteinuria score and body weight to ensure even distribution.
-
Treatment Administration:
-
This compound: Administer daily by oral gavage at the desired dose (e.g., 10-30 mg/kg) or formulated in chow.
-
Vehicle Control: Administer the corresponding vehicle used for this compound formulation.
-
Positive Control (Cyclophosphamide): Administer at a dose known to be effective, for example, 25 mg/kg weekly via intravenous injection.[17]
-
-
Monitoring:
-
Proteinuria: Measure weekly using urine test strips or a quantitative assay.
-
Body Weight: Record twice weekly.
-
Survival: Monitor daily.
-
Serum Biomarkers: Collect blood at baseline and termination to measure anti-dsDNA antibodies and blood urea nitrogen (BUN).
-
-
Terminal Analysis (e.g., at 40 weeks of age):
-
Kidney Histopathology: Perfuse kidneys with saline, fix in 4% paraformaldehyde, and embed in paraffin. Stain sections with H&E and PAS to assess glomerulonephritis, interstitial inflammation, and vasculitis.[18][19]
-
Immunofluorescence: Stain frozen kidney sections for IgG and C3 deposition in the glomeruli.[19]
-
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Administration:
-
Begin prophylactic treatment with this compound (e.g., daily oral gavage) starting from Day 0 or Day 21. For therapeutic treatment, begin dosing after the onset of clinical signs of arthritis.
-
-
Monitoring and Scoring:
-
Clinical Score: Begin scoring 3 times a week after the booster immunization. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Terminal Analysis:
-
Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Visualizations
References
- 1. Orally bioavailable Syk inhibitors with activity in a rat PK/PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Major hurdles to the use of tyrosine kinase inhibitors in clinical prevention/interception studies: Do preclinical studies with EGFR inhibitors suggest approaches to overcome some of the limitations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Semi‐Mechanistic PK/PD Modeling and Simulation of Irreversible BTK Inhibition to Support Dose Selection of Tirabrutinib in Subjects with RA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of immune function by calorie restriction and cyclophosphamide treatment in lupus-prone NZB/NZW F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Selective suppression of autoantibody responses in NZB/NZW mice treated with long-term cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. maokangbio.com [maokangbio.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of murine lupus nephritis with cyclophosphamide or total lymphoid irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dioscin attenuates lupus nephritis in NZB/W F1 mice by decreasing NF-κB activation and NLRP3 inflammasome | Xu | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
Lanraplenib Resistance Mechanisms in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding lanraplenib resistance mechanisms in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective oral inhibitor of Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR).[2][3] Upon receptor engagement, SYK is activated and phosphorylates downstream targets, leading to the activation of multiple signaling pathways such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[3] this compound inhibits SYK activity, thereby blocking these downstream signaling cascades.[1][3]
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively published, studies on other SYK inhibitors, such as entospletinib, in acute myeloid leukemia (AML) provide significant insights. The primary mechanism of both innate and acquired resistance to SYK inhibitors is the activation of the RAS/MAPK/ERK signaling pathway.[4][5][6] This can occur through mutations in genes within this pathway (e.g., KRAS, NRAS) or through compensatory activation of the pathway to bypass the SYK inhibition.[4][7]
Q3: How can I experimentally determine if the RAS/MAPK/ERK pathway is activated in my resistant cell line?
To investigate the activation of the RAS/MAPK/ERK pathway in your this compound-resistant cells, you can perform the following key experiments:
-
Western Blotting: Compare the phosphorylation levels of key proteins in the pathway, such as MEK and ERK, between your resistant and sensitive parental cell lines. Increased phospho-MEK and phospho-ERK levels in the resistant line would indicate pathway activation.
-
Gene Sequencing: Sequence key genes in the RAS pathway, such as KRAS and NRAS, to identify any activating mutations that may have emerged in the resistant cells.[7]
-
Gene Set Enrichment Analysis (GSEA): Perform RNA sequencing and use GSEA to determine if RAS signaling-related gene sets are significantly upregulated in the resistant cells compared to the sensitive cells.[7]
Troubleshooting Guide
Problem: Unexpected cell survival and proliferation despite this compound treatment.
If you observe that your cancer cells are surviving and proliferating at this compound concentrations that were previously effective, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity to this compound in your cell line.[4] 2. Investigate Pathway Activation: As detailed in the FAQ section, analyze the RAS/MAPK/ERK pathway for signs of activation through Western blotting, gene sequencing, and transcriptomic analysis.[4][7] |
| Innate Resistance | 1. Cell Line Characterization: If working with a new cell line, determine its baseline sensitivity to this compound. 2. Screen for Mutations: Screen the cell line for pre-existing activating mutations in the RAS/MAPK/ERK pathway.[4] |
| Experimental Variability | 1. Reagent Quality: Ensure the this compound compound is not degraded and is used at the correct concentration. 2. Cell Culture Conditions: Maintain consistent cell culture conditions, as variations can affect drug sensitivity. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol is adapted from methods used to generate resistance to other SYK inhibitors.[4]
-
Initial Culture: Culture the desired cancer cell line (e.g., MV4-11) in standard growth medium.
-
Gradual Dose Escalation: Expose the cells to a low concentration of this compound (e.g., starting at the IC20).
-
Monitor Viability: Continuously monitor cell viability and proliferation.
-
Increase Concentration: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Chronic Treatment: Continue this process of gradual dose escalation and chronic treatment over several months.
-
Confirm Resistance: Periodically assess the IC50 of this compound in the treated cell population to monitor the development of resistance. A significant shift in the IC50 compared to the parental cell line indicates acquired resistance.[4]
Protocol 2: Western Blot for Phospho-ERK1/2
-
Cell Lysis: Lyse both the this compound-sensitive parental cells and the resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results. An increase in the p-ERK1/2 to total ERK1/2 ratio in the resistant cells indicates pathway activation.
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 6. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Lanraplenib Drug-Drug Interaction (DDI) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding drug-drug interaction (DDI) studies for lanraplenib, a selective spleen tyrosine kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary known drug-drug interaction profile of this compound?
This compound was specifically designed to avoid the significant drug-drug interaction with proton pump inhibitors (PPIs) that was observed with the earlier Syk inhibitor, entospletinib.[1][2] Clinical data demonstrates that the oral exposure of this compound is not affected by co-administration with the PPI omeprazole.[1]
Q2: Has this compound been studied for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes?
Currently, there are no publicly available dedicated clinical or preclinical studies that have formally evaluated the potential for this compound to act as a perpetrator (inhibitor or inducer) or a victim of drug-drug interactions involving cytochrome P450 enzymes.
Q3: Is there any information on this compound's interaction with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
As of the latest available information, specific in vitro or in vivo studies detailing the interaction of this compound with key drug transporters such as P-gp and BCRP have not been published.
Q4: Where can I find data on the clinical pharmacokinetics of this compound?
A study in healthy human volunteers evaluated single doses of this compound from 2–50 mg and multiple doses of 15–50 mg. The median steady-state half-life was reported to be between 21.3 and 24.6 hours, which supports a once-daily dosing regimen.[1]
Troubleshooting Guide for DDI Experiments
Issue: Unexpected variability in this compound plasma concentrations in preclinical or clinical studies.
Possible Cause & Troubleshooting Steps:
-
Concomitant Medications: While a significant interaction with PPIs has been ruled out, it is crucial to meticulously record all concomitant medications. Although no specific interactions with CYP inhibitors/inducers have been reported, the metabolic pathways of this compound are not fully detailed in the public domain.
-
Recommendation: Conduct a thorough review of the co-administered drugs for known potent CYP inhibitors or inducers. If a pattern emerges, consider conducting exploratory in vitro metabolism studies.
-
-
Patient-Specific Factors: Intrinsic patient factors such as organ function, genetic polymorphisms in metabolizing enzymes and transporters, and disease state can contribute to pharmacokinetic variability.
-
Recommendation: In clinical studies, stratify data based on relevant patient demographics and clinical characteristics to identify potential sources of variability.
-
Issue: Designing a clinical DDI study for this compound.
Guidance:
-
PPI Interaction: Based on existing data, a dedicated clinical DDI study with a PPI is likely not required. The lack of interaction has been a key feature in the development of this compound.[1][2][3]
-
CYP-mediated Interactions: In the absence of specific in vitro data, a cautious approach is warranted.
-
Recommendation: Standard in vitro assays using human liver microsomes or hepatocytes should be conducted to assess the inhibitory and inductive potential of this compound on major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). This will inform the necessity and design of clinical DDI studies with potent inhibitors (e.g., itraconazole for CYP3A4) or inducers (e.g., rifampin for multiple CYPs).
-
-
Transporter-mediated Interactions:
-
Recommendation: In vitro studies using cell lines overexpressing key uptake (e.g., OATP1B1, OATP1B3) and efflux (e.g., P-gp, BCRP) transporters should be performed to determine if this compound is a substrate or inhibitor of these transporters.
-
Data Presentation
Table 1: Effect of Omeprazole on this compound Pharmacokinetics in Healthy Subjects [1]
| Treatment Group | N | Mean AUC (μM·hr) |
| This compound (45 mg) alone | 6.19 | |
| This compound (45 mg) + Omeprazole (20 mg) | 6.46 |
AUC: Area under the plasma concentration-time curve. The difference in AUC was not statistically significant.
Experimental Protocols
Clinical Study of this compound Interaction with a Proton Pump Inhibitor [1]
-
Study Design: A clinical study was conducted in healthy human volunteers.
-
Methodology: A single oral dose of 45 mg of this compound was administered to two groups of subjects: one group received this compound alone, and the other group was pretreated with 20 mg of omeprazole.
-
Pharmacokinetic Sampling: Serial blood samples were collected over time to determine the plasma concentrations of this compound.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both groups to assess the impact of omeprazole on this compound exposure.
Visualizations
Caption: this compound's absorption is independent of gastric pH, avoiding interaction with PPIs.
Caption: A general workflow for investigating potential drug-drug interactions.
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
Technical Support Center: Overcoming Poor Response to Lanraplenib in Cell Lines
Welcome to the technical support center for Lanraplenib. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this compound efficacy in cell line experiments. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you navigate and resolve issues of poor response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that is a critical component of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[3] By inhibiting SYK, this compound blocks signaling pathways that are essential for the survival, proliferation, and activation of various immune cells.[2][3]
Q2: What are the typical effective concentrations of this compound in vitro?
The effective concentration of this compound can vary between cell lines. The IC50 for SYK in cell-free assays is approximately 9.5 nM.[1][2] In cellular assays, the EC50 values for inhibiting downstream signaling events like BLNK phosphorylation are in the range of 24-51 nM.[1][2][3] For B-cell proliferation inhibition, the EC50 is around 108 nM.[2][3] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q3: What are the known mechanisms of resistance to SYK inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to SYK inhibitors, in general, has been linked to the activation of bypass signaling pathways. A major mechanism of resistance is the activation of the RAS/MAPK/ERK pathway, which can compensate for the inhibition of SYK signaling.[4] This can occur through mutations in genes such as NRAS, KRAS, or PTPN11.[4]
Q4: Can this compound be used in combination with other therapies to overcome resistance?
Yes, combination therapies are a promising strategy. Preclinical studies have shown that this compound can act synergistically with other targeted agents. For example, in acute myeloid leukemia (AML) models, this compound has shown strong synergistic anti-proliferative activity when combined with the FLT3 inhibitor gilteritinib or the BCL2 inhibitor venetoclax.[5][6][7] Combining a SYK inhibitor with a MEK inhibitor has also been shown to overcome resistance mediated by the RAS/MAPK/ERK pathway.[4]
Troubleshooting Guide: Investigating Poor Response to this compound
If you are observing a suboptimal response to this compound in your cell line experiments, this guide provides potential causes and actionable solutions.
| Observation | Potential Cause | Recommended Action & Experimental Validation |
| Minimal or no decrease in cell viability. | Suboptimal Drug Concentration or Exposure: The concentration of this compound may be too low, or the incubation time may be insufficient for your specific cell line. | Action: Perform a dose-response study with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours). Validation: Determine the IC50 value from the dose-response curve. |
| Cell Line Insensitivity: The cell line may not be dependent on the SYK signaling pathway for survival and proliferation. | Action: Select cell lines with known dependence on BCR signaling or high SYK expression. Validation: Confirm SYK expression and phosphorylation (activation) at baseline using Western blot. | |
| Drug Inactivity: The this compound stock solution may have degraded. | Action: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -80°C for long-term storage).[1] | |
| Initial response followed by a rebound in cell growth. | Development of Acquired Resistance: Prolonged exposure may lead to the selection of resistant cells that have activated bypass signaling pathways. | Action: Investigate the activation status of key signaling pathways known to confer resistance, such as the RAS/MAPK/ERK pathway. Validation: Perform Western blot analysis for phosphorylated forms of MEK and ERK in treated versus untreated cells over time. |
| High variability between experimental replicates. | Inconsistent Experimental Technique: Issues with cell seeding, reagent addition, or plate reading can lead to high variability. | Action: Ensure uniform cell seeding, use calibrated pipettes, and follow a consistent protocol for all steps. For plate-based assays, consider edge effects and randomize sample placement. |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and stabilize overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for SYK Pathway Analysis
This protocol is to assess the on-target effect of this compound and to investigate potential resistance mechanisms.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SYK (Tyr525/526), total SYK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein phosphorylation and expression.
Visualizing Pathways and Workflows
Caption: this compound inhibits SYK, a key component of the B-cell receptor signaling pathway.
Caption: A workflow for troubleshooting a poor response to this compound in cell culture.
Caption: Activation of the RAS/MAPK/ERK pathway as a potential bypass mechanism to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
Validation & Comparative
Lanraplenib's Efficacy in Autoimmune and Hematologic Diseases: A Comparative Analysis with Other SYK Inhibitors
A detailed examination of Lanraplenib's performance against other Spleen Tyrosine Kinase (SYK) inhibitors, supported by preclinical and clinical data, reveals a nuanced landscape of therapeutic potential across various indications. This guide provides a comparative overview for researchers, scientists, and drug development professionals.
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a range of autoimmune diseases and hematologic malignancies. As a key mediator of signaling pathways in immune cells like B-cells, macrophages, and mast cells, its inhibition can dampen overactive immune responses.[1] This has led to the development of several small molecule SYK inhibitors, including the FDA-approved Fostamatinib and investigational drugs like this compound, Entospletinib, and Cevidoplenib.
This report compares the efficacy of this compound to its counterparts, presenting quantitative data, experimental methodologies, and pathway visualizations to offer a clear perspective on their relative strengths and clinical progress.
Mechanism of Action: The Role of SYK Inhibition
SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[2][1] Upon receptor engagement by immune complexes (e.g., autoantibodies bound to platelets in ITP), SYK is activated, triggering a cascade that leads to phagocytosis, cytokine production, and immune cell proliferation.[3][4] SYK inhibitors work by binding to the ATP-binding site of the kinase, preventing its activation and disrupting these downstream pathways.[2][5] This mechanism is central to their therapeutic effect in autoantibody-mediated diseases.
References
- 1. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 4. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validating Lanraplenib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lanraplenib, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). We will explore experimental approaches, present comparative data with other SYK inhibitors, and provide detailed protocols to aid in the design and execution of your research.
Introduction to this compound and SYK
This compound (GS-9876) is an orally active, small molecule inhibitor that selectively targets Spleen Tyrosine Kinase (SYK) with a reported IC50 of 9.5 nM.[1] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[2][3][4] Upon receptor engagement, SYK is activated and proceeds to phosphorylate downstream substrates, initiating a signaling cascade that involves pathways such as PI3K, BTK, and MAPK.[4] This cascade is integral to the function of various immune cells, including B cells, macrophages, and mast cells.[4][5] Dysregulation of the SYK signaling pathway is implicated in numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[4][5]
Comparative Analysis of Cellular Target Engagement Assays
Validating that a compound like this compound reaches and interacts with its intended target within a complex cellular environment is a critical step in drug development. Several methods can be employed to confirm target engagement, each with its own advantages and limitations. Here, we compare three common approaches: Western Blotting for downstream substrate phosphorylation, a Cellular Phosphorylation Assay, and a direct binding assay using NanoBRET technology.
| Assay Method | Principle | This compound | Alternative SYK Inhibitor (Fostamatinib - R406) | Alternative SYK Inhibitor (Entospletinib) |
| Western Blot (pBLNK) | Measures the inhibition of phosphorylation of a direct downstream substrate of SYK (BLNK) in response to BCR stimulation. | Dose-dependent reduction in pBLNK levels. | Dose-dependent reduction in pBLNK levels. | Dose-dependent reduction in pBLNK levels. |
| Cellular Phosphorylation Assay (CD69 Expression) | Quantifies the inhibition of a functional cellular response (upregulation of CD69 on B-cells) that is dependent on SYK signaling.[1] | EC50 = 112 ± 10 nM in anti-IgM stimulated B-cells.[1] | Reported to inhibit BCR-mediated CD69 expression. | Reported to inhibit BCR-mediated CD69 expression. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-SYK fusion protein by a competitive inhibitor in live cells.[3][6][7] | Expected to show potent, dose-dependent displacement of the tracer. | R406 was shown to be one of the least potent inhibitors in NanoBRET assays against SYK gain-of-function variants.[3] | Entospletinib was also found to be less potent in NanoBRET assays against certain SYK variants.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the SYK signaling pathway and a general experimental workflow for validating target engagement.
Caption: SYK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Detailed Experimental Protocols
Western Blot for Phospho-BLNK
Objective: To determine the effect of this compound on the phosphorylation of BLNK, a direct substrate of SYK, in B-cells following BCR stimulation.
Materials:
-
Ramos B-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound, Fostamatinib (R406), Entospletinib
-
Anti-human IgM antibody
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BLNK (Tyr84), anti-BLNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos B-cells in RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with serial dilutions of this compound or alternative inhibitors for 1 hour.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-human IgM antibody (10 µg/mL) for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BLNK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-BLNK antibody to confirm equal protein loading.
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to SYK in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-SYK fusion vector
-
Lipofectamine® 3000 Transfection Reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound, Fostamatinib (R406), Entospletinib
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-SYK fusion vector according to the manufacturer's protocol using Lipofectamine® 3000.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alternative inhibitors in Opti-MEM™.
-
Add the compounds to the cells and incubate for 2 hours at 37°C.
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ Tracer to the wells at the predetermined optimal concentration.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle controls and plot the BRET ratio as a function of inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter log-logistic curve.
-
This guide provides a framework for the robust validation of this compound's cellular target engagement. The selection of the most appropriate assay will depend on the specific research question and available resources. By employing these methods, researchers can gain valuable insights into the cellular mechanism of action of this promising SYK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 4. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Lanraplenib Combination Therapies: A Comparative Guide for Researchers
Lanraplenib, a selective spleen tyrosine kinase (SYK) inhibitor, is under investigation for its potential synergistic effects in combination with other targeted agents in the treatment of hematological malignancies and autoimmune diseases. This guide provides a comparative overview of this compound combination therapies, supported by available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their evaluation of this novel therapeutic approach.
Mechanism of Action and Therapeutic Rationale
This compound targets Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] SYK is a key mediator of immunoreceptor signaling in B-cells, mast cells, macrophages, and neutrophils. Its activation triggers downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways, which are integral to cell proliferation, survival, and inflammatory responses.[2] Dysregulation of the SYK signaling pathway has been implicated in the pathogenesis of autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention.
The rationale for combining this compound with other agents lies in the potential for synergistic or additive effects by targeting multiple oncogenic or inflammatory pathways simultaneously. This approach may enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of individual agents, thereby reducing toxicity.
This compound Combination Therapy in Acute Myeloid Leukemia (AML)
A significant focus of this compound combination therapy research is in the context of Acute Myeloid Leukemia (AML), particularly in patients with FMS-like tyrosine kinase 3 (FLT3) mutations.
This compound and Gilteritinib (FLT3 Inhibitor)
Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining this compound with the FLT3 inhibitor, gilteritinib, in FLT3-mutated AML models. This combination has been shown to induce a more profound inhibition of cell proliferation and a greater induction of apoptosis compared to either agent alone. These promising preclinical findings have led to the initiation of a Phase 1/2 clinical trial (NCT05028751) to evaluate the safety and efficacy of this combination in patients with relapsed or refractory FLT3-mutated AML.[1][3]
Preclinical Data Summary: this compound + Gilteritinib in FLT3-mutated AML
| Parameter | This compound Monotherapy | Gilteritinib Monotherapy | This compound + Gilteritinib Combination | Reference |
| Cell Viability (MV4-11 cells) | Dose-dependent decrease | IC50: ~1 nM | Enhanced reduction in cell viability | [4][5] |
| Apoptosis (MV4-11 cells) | Moderate induction | Significant induction | Potentiated apoptosis compared to single agents | [4] |
| In Vivo Efficacy (Xenograft Model) | Tumor growth inhibition | Significant tumor growth inhibition | Greater tumor growth inhibition than single agents | [2][6] |
Planned Combination: this compound, Venetoclax, and Azacitidine
There are plans for a Phase 1/2 clinical trial to investigate this compound in combination with venetoclax (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent) for newly diagnosed NPM1-mutated and/or FLT3-mutant AML in patients who are not candidates for intensive induction chemotherapy. Preclinical data for this specific triplet combination are not yet widely available.
Comparison with Alternative Therapies in AML
The therapeutic landscape for AML, particularly for FLT3-mutated and elderly/unfit populations, includes several established and investigational agents.
Comparative Efficacy of Alternative AML Therapies (Preclinical & Clinical Data)
| Therapy | Mechanism of Action | Key Efficacy Data (Cell Line/Study) | Reference |
| Gilteritinib Monotherapy | FLT3 inhibitor | MV4-11 cells: IC50 ~1 nM; MOLM-14 cells: IC50 ~0.7 nM. ADMIRAL trial (relapsed/refractory FLT3-mutated AML): Median OS 9.3 months. | [4][5][7] |
| Gilteritinib + Chemotherapy | FLT3 inhibitor + DNA damaging agents | MV4-11 cells: Potentiated apoptosis (Gilteritinib 10nM + AraC 1000nM: 67.5% apoptosis vs. control 6.9%). Xenograft model: Greater tumor regression than single agents. | [4] |
| Venetoclax + Azacitidine | BCL-2 inhibitor + Hypomethylating agent | VIALE-A trial (untreated AML, unfit for intensive chemo): Median OS 14.7 months. | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these combination therapies, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the preclinical evaluation of this compound combination therapies.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12][13]
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-14) are seeded in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[14]
-
Compound Treatment: Cells are treated with serial dilutions of this compound, the combination partner (e.g., gilteritinib), or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: The plates are equilibrated to room temperature for approximately 30 minutes. An equal volume (100 µL) of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][15][16][17]
-
Cell Treatment: AML cells are treated with the compounds of interest (single agents and combination) for a defined period (e.g., 48 hours).
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Murine Xenograft Model for In Vivo Efficacy
Xenograft models are instrumental in evaluating the in vivo anti-tumor activity of drug combinations.[2][6][18]
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of AML cells (e.g., 1 x 10^7 MV4-11 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound monotherapy, combination partner monotherapy (e.g., gilteritinib), and the combination therapy.
-
Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage for gilteritinib).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (Length x Width^2)/2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the effect of the therapies on tumor progression. Statistical analyses are performed to compare the efficacy of the combination therapy to the monotherapies and the control group.
Conclusion
This compound, in combination with targeted agents like gilteritinib, demonstrates promising synergistic anti-leukemic activity in preclinical models of FLT3-mutated AML. These findings provide a strong rationale for the ongoing clinical investigation of this and other this compound-based combination therapies. Further research is warranted to fully elucidate the mechanisms of synergy, identify predictive biomarkers, and establish the clinical utility of these combinations in various disease settings. This guide serves as a foundational resource for researchers to compare and contrast the performance of this compound combination therapies against existing and emerging treatment paradigms.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of venetoclax in combination with azacitidine, decitabine, or low-dose cytarabine as therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. scribd.com [scribd.com]
- 14. Cell viability and proliferation assays [bio-protocol.org]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanraplenib: A Comparative Analysis of a Selective SYK Inhibitor Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Lanraplenib, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in various cell lines. Its performance is objectively compared with other SYK inhibitors, supported by experimental data to inform research and development efforts in immunology and oncology.
Introduction to this compound and SYK Inhibition
This compound (formerly GS-9876) is a second-generation, orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and integrins.[1] By inhibiting SYK, this compound effectively modulates immune responses, making it a promising therapeutic candidate for autoimmune diseases and certain B-cell malignancies.
Comparative Analysis of this compound's Efficacy
The inhibitory activity of this compound has been quantified in several cell-based assays, demonstrating its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in different cell lines and compares them with other notable SYK inhibitors.
| Inhibitor | Target | Cell Line/Assay Type | IC50/EC50 (nM) | Reference |
| This compound (GS-9876) | SYK (cell-free) | Biochemical Assay | 9.5 | [2] |
| pBLNK | Human B cells | 24-51 | [2] | |
| CD69 Expression | Human B cells | 112 ± 10 | [2] | |
| CD86 Expression | Human B cells | 164 ± 15 | [2] | |
| B-cell Proliferation | Human B cells | 108 ± 55 | [2] | |
| TNFα Release | Human macrophages | 121 ± 77 | [2] | |
| IL-1β Release | Human macrophages | 9 ± 17 | [2] | |
| Fostamatinib (R406) | SYK (cell-free) | Biochemical Assay | 41 | [3] |
| Entospletinib (GS-9973) | SYK (cell-free) | Biochemical Assay | 7.7 | [4] |
| Cerdulatinib (PRT062070) | SYK (cell-free) | Biochemical Assay | 32 | [5] |
| JAK1/JAK2/JAK3/TYK2 | Biochemical Assay | 12/6/8/0.5 | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background measurements.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the experimental wells.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and then collect by centrifugation.
-
Wash the cells twice with cold PBS.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cytokine Release Assay (ELISA)
This assay quantifies the concentration of specific cytokines (e.g., TNFα, IL-1β) released into the cell culture supernatant.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
ELISA plate reader
Procedure:
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[11]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Add prepared standards and collected cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme and Substrate Addition:
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using an ELISA plate reader.
-
Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples. Calculate the EC50 for the inhibition of cytokine release.
Conclusion
This compound demonstrates potent and selective inhibition of SYK in a variety of immune cell lines. The provided data and protocols offer a framework for the continued investigation and cross-validation of this compound's effects. Its efficacy in modulating key cellular processes such as proliferation, survival, and cytokine release underscores its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. Further comparative studies with other SYK inhibitors under standardized conditions will be valuable in fully elucidating its therapeutic profile.
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Lanraplenib: A Comparative Analysis of a Second-Generation SYK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lanraplenib with other Spleen Tyrosine Kinase (SYK) inhibitors, supported by experimental data. This compound (GS-9876) is a selective, orally available SYK inhibitor developed for the treatment of autoimmune diseases. [1][2] It was designed as a second-generation inhibitor to improve upon the pharmacokinetic properties of earlier compounds like Entospletinib, such as offering a once-daily dosing regimen and avoiding drug-drug interactions with proton pump inhibitors.[1][2]
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, and macrophages.[2] Its involvement in immune-mediated diseases has made it an attractive target for therapeutic intervention. This guide will compare this compound to other notable SYK inhibitors, Fostamatinib and Entospletinib, focusing on their mechanism of action, preclinical and clinical data.
Comparative Analysis of SYK Inhibitors
The following tables summarize the key characteristics and experimental data for this compound, Fostamatinib, and Entospletinib to facilitate a clear comparison of their performance.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / EC50 | Cell-Based Assay | Cell Type | Reference |
| This compound | SYK | IC50: 9.5 nM[3] | Inhibition of anti-IgM stimulated BLNK phosphorylation | Human B cells | [2] |
| EC50: 24-51 nM[4] | Inhibition of B cell proliferation (anti-IgM/anti-CD40) | Human B cells | [4] | ||
| EC50: 108 ± 55 nM[4] | Inhibition of TNFα release (IC-stimulated) | Human macrophages | [4] | ||
| EC50: 121 ± 77 nM[4] | Inhibition of IL-1β release (IC-stimulated) | Human macrophages | [4] | ||
| EC50: 9 ± 17 nM[4] | |||||
| Fostamatinib (R406) | SYK | IC50: 41 nM | Inhibition of IgE-induced degranulation | Mast cells | |
| Entospletinib | SYK | IC50: 7.7 nM | Inhibition of BCR-induced calcium flux | B-cell lymphoma cells |
Note: Data for Fostamatinib and Entospletinib are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Key Features | Reference |
| This compound | Rat | 60-100%[2] | - | Moderate clearance, well-predicted from in vitro assays.[2] | [2] |
| Human | - | 21.3–24.6 h (steady-state)[2] | Supports once-daily dosing. No pH influence on absorption.[2] | [2] | |
| Entospletinib | - | - | Short plasma half-life | Required BID dosing. pH-dependent absorption.[1][2] | [1][2] |
Table 3: Clinical Trial Efficacy
| Compound | Indication | Phase | Key Findings | Reference |
| This compound | Lupus Membranous Nephropathy | II | High dropout rate, no reduction in urine protein observed.[5] | [5] |
| Cutaneous Lupus Erythematosus | II | Primary endpoint not met. Numerical improvement in some subgroups. | ||
| Rheumatoid Arthritis | II | - | [6] | |
| Sjögren's Syndrome | II | - | [6] | |
| Fostamatinib | Immune Thrombocytopenia (ITP) | III | Stable platelet response in 18% of patients vs 2% in placebo.[7] Overall response rate of 43% vs 14% in placebo.[7] | [7] |
| Post-hoc | Higher response rates when used as second-line therapy (78%) compared to third-line or later (48%).[8] | [8] | ||
| Entospletinib | Acute Myeloid Leukemia (AML) | Ib/II | In combination with chemotherapy, achieved 100% CR in a small cohort of patients.[9][10] | [9][10] |
| II | In combination with decitabine for TP53-mutated AML, showed activity but low CR rates.[11] | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols used in the evaluation of SYK inhibitors.
SYK Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SYK protein.
-
Reagent Preparation:
-
Recombinant human SYK enzyme is diluted in an appropriate kinase buffer.
-
A specific peptide substrate for SYK is prepared in the same buffer.
-
ATP solution is prepared to a final concentration that is typically near the Km value for SYK.
-
The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
-
Reaction Setup:
-
In a microplate, the SYK enzyme, substrate, and varying concentrations of the inhibitor are combined.
-
The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay (e.g., HTRF®): Uses antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
The signal from each inhibitor concentration is measured and compared to the control (no inhibitor).
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
B-Cell Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of B-cells following stimulation of the B-cell receptor (BCR).
-
Cell Preparation:
-
Primary B-cells are isolated from human peripheral blood or mouse spleen.
-
Cells are cultured in appropriate media.
-
-
Stimulation and Treatment:
-
B-cells are stimulated with an agent that cross-links the BCR, such as anti-IgM antibodies, often in combination with a co-stimulatory signal like anti-CD40 antibodies.
-
Simultaneously, the cells are treated with varying concentrations of the SYK inhibitor (e.g., this compound).
-
-
Incubation:
-
The cells are incubated for a period of time (e.g., 72 hours) to allow for proliferation.
-
-
Measurement of Proliferation:
-
Proliferation can be measured by several methods:
-
[³H]-thymidine incorporation: A radioactive nucleoside is added to the culture, and its incorporation into the DNA of dividing cells is measured.
-
CFSE or other dye dilution assays: Cells are labeled with a fluorescent dye that is equally distributed between daughter cells upon division. The dilution of the dye is measured by flow cytometry.
-
BrdU incorporation: A thymidine analog is added to the culture and is incorporated into newly synthesized DNA. Its presence is detected using a specific antibody and flow cytometry.
-
-
-
Data Analysis:
-
The level of proliferation at each inhibitor concentration is compared to the stimulated control.
-
The EC50 value, the concentration of inhibitor that causes a 50% reduction in proliferation, is calculated.
-
Conclusion
This compound is a potent and selective second-generation SYK inhibitor with a pharmacokinetic profile that supports once-daily dosing and avoids some of the limitations of earlier inhibitors like Entospletinib.[1][2] Preclinical studies have demonstrated its efficacy in models of autoimmune disease. However, clinical trial results for this compound in autoimmune indications have been mixed, with some studies failing to meet their primary endpoints.[5]
In comparison, Fostamatinib is an approved therapy for immune thrombocytopenia and has shown durable responses in this patient population.[7][12] Entospletinib has demonstrated promising clinical activity in acute myeloid leukemia, particularly in combination with chemotherapy.[9][10]
The choice of a SYK inhibitor for a specific therapeutic application will depend on a variety of factors, including the specific disease indication, the desired safety profile, and the overall clinical efficacy. The data presented in this guide provides a foundation for researchers and clinicians to make informed decisions regarding the use and further development of these targeted therapies. Further head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy and safety of these SYK inhibitors.
References
- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Ignota Labs - AdisInsight [adisinsight.springer.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fostamatinib is an effective second‐line therapy in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Entospletinib with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lanraplenib
This document provides immediate safety and logistical information for the proper disposal of Lanraplenib, a selective spleen tyrosine kinase (Syk) inhibitor used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Information: Hazard Classification
There are conflicting Safety Data Sheets (SDS) regarding the hazard classification of this compound. A conservative approach, treating the compound as hazardous, is strongly recommended. One SDS for this compound succinate classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another SDS for this compound states the substance is not classified according to the Globally Harmonized System (GHS)[2].
Guiding Principle: Due to the potential for significant environmental toxicity, all this compound waste must be handled and disposed of as hazardous chemical waste. Avoid release to the environment[1].
Data Presentation: this compound Safety and Hazard Information
The following table summarizes the available quantitative and qualitative safety data for this compound and its succinate salt.
| Parameter | This compound (Cayman Chemical)[2] | This compound Succinate (DC Chemicals)[1] |
| GHS Classification | Not Classified | Acute toxicity, Oral (Category 4) |
| Acute aquatic toxicity (Category 1) | ||
| Chronic aquatic toxicity (Category 1) | ||
| Hazard Statements | None | H302: Harmful if swallowed |
| H410: Very toxic to aquatic life with long lasting effects | ||
| Precautionary Statements | None | P273: Avoid release to the environment |
| P501: Dispose of contents/container to an approved waste disposal plant | ||
| Signal Word | None | No data available |
| Pictograms | None | No data available |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This includes pure (unused) compound, contaminated labware (e.g., pipette tips, tubes, gloves), and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and empty vials.
-
Liquid Waste: Unused solutions or quenched reaction mixtures containing this compound.
-
Sharps: Contaminated needles or other sharp objects must be placed in a designated sharps container for hazardous chemical waste.
-
3. Waste Collection and Containment:
-
Collect all this compound waste in a designated, sealed, and leak-proof container.
-
The container must be made of a material compatible with the solvents used (if any).
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other chemical constituents.
4. Prohibited Disposal Methods:
-
DO NOT dispose of this compound, in any form, down the sink or in the regular trash. This is to prevent its release into the environment, where it is potentially very toxic to aquatic life[1].
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area, until it is collected.
-
Ensure the storage area is away from incompatible materials.
6. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The final disposal method will likely be incineration at an approved facility[1][3][4].
Experimental Protocols
No specific experimental protocols for the chemical deactivation of this compound for disposal are available in the reviewed literature. The recommended procedure is physical segregation and disposal via a certified hazardous waste management service. The step-by-step protocol provided above should be adopted as the standard operating procedure for handling this compound waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Lanraplenib
This document provides crucial safety and logistical information for the handling and disposal of Lanraplenib, a potent spleen tyrosine kinase (Syk) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use.
Disclaimer: Safety Data Sheets (SDS) for this compound from different suppliers may contain varying hazard classifications. This guide is based on a conservative approach to safety. Researchers must consult the specific SDS provided with their product and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound succinate is classified with the following hazards:
To mitigate these risks, the following PPE and engineering controls are mandatory:
| Protective Equipment/Control | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood or other appropriate exhaust ventilation | To prevent inhalation of dust or aerosols.[1] |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Preparation: Work within a designated area, preferably a chemical fume hood, to minimize exposure.[1] Place a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Weighing: If working with the powdered form, handle with care to avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.[1]
Storage:
-
Powder: Store the container tightly sealed at -20°C in a cool, well-ventilated area, away from direct sunlight.[1]
-
In Solvent: Store at -80°C for long-term use (up to 6 months).[2]
Disposal Plan
All waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal:
-
Contaminated PPE: All disposable PPE (gloves, absorbent pads, etc.) that has come into contact with this compound should be double-bagged in clearly labeled hazardous waste bags.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Empty vials and contaminated labware (e.g., pipette tips) should be placed in a designated sharps or solid hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]
Quantitative Data for this compound
The following table summarizes the inhibitory concentrations of this compound against its primary target and in various cellular assays.
| Target/Assay | Value | Unit | Reference |
| Syk (Spleen Tyrosine Kinase) | 6.2 | nM | [3] |
| JAK2 | 120 | nM | [3] |
| Anti-IgM/CD40-induced B cell proliferation | 108 | nM | [3] |
| Immune complex-induced TNF-α production (human macrophages) | 180 | nM | [3] |
| Immune complex-induced IL-1β production (human macrophages) | 90 | nM | [3] |
| Immune complex-induced IL-6 production (human macrophages) | 700 | nM | [3] |
Experimental Protocols
Syk Signaling Pathway
This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of immunoreceptor signaling. The diagram below illustrates the Syk signaling cascade, which this compound disrupts. Activation of cell surface receptors with Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) leads to the recruitment and activation of Syk, which in turn phosphorylates downstream targets, activating multiple signaling pathways that regulate cellular responses like proliferation and inflammation.
In Vitro Syk Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the inhibitory activity of this compound on Syk kinase using a luminescence-based assay that measures ADP formation.
Materials:
-
Recombinant active Syk kinase
-
Syk kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further into the kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle control to the wells of the assay plate.
-
Add 5 µL of a solution containing Syk kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
